2-Bromo-6-chloro-4-fluoroanisole
Description
Properties
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSGMVAPTMIFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-chloro-4-fluoroanisole
Abstract
This comprehensive technical guide details the synthesis of 2-Bromo-6-chloro-4-fluoroanisole, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document provides a thorough exploration of the synthetic strategies, mechanistic underpinnings, and detailed experimental protocols. By elucidating the causal relationships behind experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize this polysubstituted anisole derivative. The synthesis is approached as a self-validating system, with an emphasis on achieving high purity and yield. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity.
Introduction: The Significance of this compound
Polysubstituted aromatic compounds are fundamental building blocks in organic synthesis, particularly within the life sciences.[2] this compound, with its distinct substitution pattern, presents a unique set of electronic and steric properties that make it a valuable precursor for creating complex molecular architectures.[1] The strategic placement of bromo, chloro, fluoro, and methoxy groups on the anisole core allows for selective functionalization, making it an important intermediate in the synthesis of a variety of bioactive molecules.[1]
The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the halogenation steps on the electron-rich anisole ring. The methoxy group is a powerful ortho-, para-director, which complicates the introduction of substituents at specific positions.[3] This guide will address these challenges by presenting a logical and optimized synthetic pathway.
Strategic Approach to Synthesis
The synthesis of this compound is best approached through a multi-step sequence starting from a readily available precursor. A logical and efficient pathway begins with 4-fluoroanisole, followed by sequential chlorination and bromination. This strategy takes into account the directing effects of the substituents at each stage to achieve the desired isomer.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic route to this compound.
Mechanistic Considerations: Directing Effects in Electrophilic Aromatic Substitution
The success of this synthesis hinges on a solid understanding of electrophilic aromatic substitution (EAS) mechanisms.[4][5] The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Conversely, halogens (F, Cl, Br) are deactivating yet ortho-, para-directing.[3] Their inductive electron withdrawal deactivates the ring, while lone pair donation through resonance directs incoming electrophiles to the ortho and para positions.[3]
In our multi-step synthesis, the directing effects of the substituents at each intermediate stage guide the regiochemical outcome of the subsequent halogenation.
Detailed Synthetic Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Part A: Synthesis of 2-Chloro-4-fluoroanisole
The initial step involves the selective chlorination of 4-fluoroanisole. The methoxy group directs the incoming chloro group primarily to the ortho position.
Reaction: 4-Fluoroanisole → 2-Chloro-4-fluoroanisole
Caption: Chlorination of 4-Fluoroanisole.
Experimental Protocol:
-
Reaction Setup: In a magnetically stirred reaction flask equipped with a thermometer, a reflux condenser with a CaCl₂ moisture trap, and an addition funnel, place 4-fluoroanisole (2.0 moles) and triethylamine (0.06 moles).[6]
-
Reagent Addition: Slowly add sulfuryl chloride (2.2 moles) over 3.5 hours.[6] The reaction is exothermic, and the temperature will rise. Maintain the temperature between 25-37°C.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction mixture with water. Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity |
| 4-Fluoroanisole | 126.12 | 2.0 | 252 g |
| Sulfuryl Chloride | 134.97 | 2.2 | 300 g |
| Triethylamine | 101.19 | 0.06 | 6 g |
| 2-Chloro-4-fluoroanisole | 160.57 | - | - |
Part B: Synthesis of this compound
The second and final step is the bromination of 2-chloro-4-fluoroanisole. The existing substituents (methoxy, chloro, and fluoro) will direct the incoming bromine atom to the remaining ortho position relative to the methoxy group.
Reaction: 2-Chloro-4-fluoroanisole → this compound
Caption: Bromination of 2-Chloro-4-fluoroanisole.
Experimental Protocol:
-
Reaction Setup: Charge a magnetically stirred flask fitted with a condenser and a thermometer with 2-chloro-4-fluoroanisole (25 mmol) and methylene chloride (10 ml).[6]
-
Reagent Addition: Add bromine (25 mmol) dropwise at room temperature over 30 minutes using a syringe pump.[6]
-
Reaction Monitoring: Follow the reaction progress by High-Performance Liquid Chromatography (HPLC).[6] Additional small portions of bromine may be required to drive the reaction to completion.[6]
-
Work-up: After approximately 6.5 hours, or upon completion as indicated by HPLC, quench the reaction by adding a small amount of 38% aqueous sodium bisulfite solution.[6]
-
Purification: Extract the product with methylene chloride. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, the crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity |
| 2-Chloro-4-fluoroanisole | 160.57 | 25 mmol | ~4.0 g |
| Bromine | 159.81 | 25 mmol | 4.0 g |
| This compound | 239.46 | - | - |
Conclusion
The synthesis of this compound is a prime example of strategic multi-step synthesis that leverages the principles of electrophilic aromatic substitution. By carefully considering the directing effects of the substituents, it is possible to achieve the desired polysubstituted product with high regioselectivity and yield. The protocols outlined in this guide provide a robust and reproducible method for obtaining this valuable synthetic intermediate. The self-validating nature of the described protocols, combined with rigorous analytical monitoring, ensures the integrity of the final product, making it suitable for demanding applications in pharmaceutical and agrochemical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. EP1508557A1 - Process for halogenation of benzene and benzene derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 2-Bromo-6-chloro-4-fluoroanisole: Synthesis, Properties, and Applications
This guide provides a detailed technical overview of 2-Bromo-6-chloro-4-fluoroanisole, a halogenated aromatic compound with significant potential as a building block in the fields of pharmaceutical and agrochemical development. Given the specificity of this molecule, this document synthesizes direct experimental data with established principles of organic chemistry to offer a comprehensive profile for researchers, scientists, and drug development professionals.
Molecular Overview and Physicochemical Profile
This compound belongs to the class of polyhalogenated anisoles. The strategic placement of three different halogens (F, Cl, Br) and a methoxy group on the benzene ring creates a unique electronic and steric environment. This substitution pattern offers multiple, distinct reactive sites for further functionalization, making it a valuable intermediate in multi-step organic synthesis.
The methoxy group (-OCH₃) is a moderately activating, ortho, para-directing group due to its resonance-donating effect. The halogens, while deactivating the ring towards electrophilic substitution via their inductive effect, also act as ortho, para-directors. This interplay of electronic effects governs the molecule's reactivity, which will be discussed in Section 4.0.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Reference Compound: 2-Bromo-4-fluoroanisole | Reference Compound: 2-Bromo-4-chloroanisole |
| CAS Number | Not explicitly assigned | 452-08-4 | 60633-25-2 |
| Molecular Formula | C₇H₅BrClFO | C₇H₆BrFO | C₇H₆BrClO |
| Molecular Weight | 239.47 g/mol | 205.02 g/mol | 221.48 g/mol |
| Appearance | Anticipated to be a liquid or low-melting solid | Light yellow liquid[1] | Clear, colorless to pale yellow liquid[2] |
| Boiling Point | Not experimentally determined | 89 °C / 1 mmHg | 122 °C / 20 mmHg[2] |
| Density | Not experimentally determined | 1.581 g/mL at 25 °C | 1.625 g/mL[2] |
| Refractive Index | Not experimentally determined | n20/D 1.545 | Not available |
Note: Properties for the title compound are calculated or inferred based on chemical principles, as direct experimental data is not widely published. Data for related compounds are provided for comparative context.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is best understood through a multi-step halogenation process starting from a simpler fluoroanisole precursor. A procedure for a structurally identical compound (named 6-Bromo-2-Chloro-4-Fluoro Anisole in the source) has been detailed for comparative analytical purposes in patent literature, providing a reliable experimental foundation.[3]
Synthesis Workflow
The logical flow for the synthesis involves sequential halogenation, where the directing effects of the existing substituents are leveraged to install the new halogens at the desired positions.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from patent WO 99/19275.[3]
Part A: Synthesis of 2-Chloro-4-fluoroanisole
-
Setup: Charge a reaction flask equipped with a magnetic stirrer, thermometer, reflux condenser, and an addition funnel with 4-Fluoroanisole (2.0 moles) and triethylamine (0.06 moles). The triethylamine acts as a catalyst and scavenger for the HCl byproduct.
-
Chlorination: Slowly add sulfuryl chloride (2.2 moles) to the flask over approximately 3.5 hours. The reaction is exothermic, and the temperature should be monitored, typically rising to around 37°C. The evolution of HCl and SO₂ gas will be observed.
-
Causality: The methoxy group is a strong ortho, para-director. Chlorination occurs primarily at the ortho position (C2) due to the steric hindrance at the other ortho position being minimal and the strong activating effect of the methoxy group.
-
Workup: Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the product is isolated, often via distillation.
Part B: Synthesis of this compound
-
Setup: The synthesis of the regioisomeric 5-bromo-2-chloro-4-fluoroanisole is described using an aqueous solution of ZnBr₂.[3] For the synthesis of the title 6-bromo isomer, a more traditional electrophilic bromination would be employed.
-
Bromination: Dissolve the 2-Chloro-4-fluoroanisole intermediate in a suitable solvent (e.g., dichloromethane). Add bromine dropwise at room temperature.
-
Causality: In 2-Chloro-4-fluoroanisole, the C6 position is the most activated remaining position for electrophilic attack. The methoxy group strongly directs to this ortho position, overcoming the deactivating effects of the halogens.
-
Workup: The reaction is quenched by adding an aqueous solution of a reducing agent like sodium bisulfite to destroy excess bromine. The organic layer is separated, washed, dried, and the final product is purified, typically by column chromatography or distillation.
Anticipated Spectroscopic Profile
While specific spectral data for this compound is not publicly available, a theoretical profile can be predicted based on its structure.
-
¹H NMR: Two signals are expected in the aromatic region (approx. 6.8-7.5 ppm).
-
One proton at the C5 position, which will appear as a doublet due to coupling with the fluorine at C4.
-
One proton at the C3 position, which will appear as a doublet, also coupled to the fluorine at C4.
-
A singlet around 3.9 ppm corresponding to the three protons of the methoxy group (-OCH₃).
-
-
¹³C NMR: Seven distinct signals are expected.
-
The carbon attached to the methoxy group (C1) would appear around 150-160 ppm.
-
The carbon bonded to fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).
-
Carbons C3 and C5 will show smaller two- and three-bond C-F coupling constants.
-
The carbons bonded to bromine (C2) and chlorine (C6) will be shifted downfield.
-
A signal for the methoxy carbon will appear around 55-60 ppm.
-
-
Mass Spectrometry: The molecular ion peak (M+) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), providing clear confirmation of the elemental composition.
Reactivity and Applications in Drug Development
The utility of this compound in synthesis stems from the differential reactivity of its halogen substituents, making it a versatile scaffold.
Reactivity Overview
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl >> C-F.[4]
Caption: Reactivity hierarchy for cross-coupling reactions.
-
Cross-Coupling Reactions: The C-Br bond is the most likely site for oxidative addition to a palladium(0) catalyst. This allows for selective Suzuki, Heck, Buchwald-Hartwig, or Sonogashira couplings at the C2 position, leaving the chlorine and fluorine atoms intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The C-F bond, while strongest, can be the most susceptible to SNAr if the ring is sufficiently activated by electron-withdrawing groups. However, in this molecule, the methoxy group's electron-donating nature makes SNAr challenging without further modification.
-
Grignard/Organolithium Formation: The C-Br bond can be converted into a Grignard reagent or an organolithium species, transforming the electrophilic carbon into a nucleophile for reaction with various electrophiles.
Potential Applications
Halogenated intermediates are foundational in drug discovery.[5] The introduction of fluorine, in particular, is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[6] this compound can serve as a key starting material for:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature complex substituted aromatic cores.
-
GPCR Modulators: Building blocks for ligands targeting G-protein coupled receptors.
-
Agrochemicals: The synthesis of novel herbicides and fungicides often relies on polyhalogenated aromatic intermediates.[7]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, a conservative approach based on data from structurally similar compounds is required.
Hazard Classification (Inferred): Based on analogous compounds like 2-Bromo-6-chloroanisole and other haloanisoles, the following GHS classifications are anticipated[8][9]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. (Skin Corrosion/Irritation, Category 2)
-
H319: Causes serious eye irritation. (Serious Eye Damage/Eye Irritation, Category 2)
-
H335: May cause respiratory irritation. (Specific Target Organ Toxicity — Single Exposure, Category 3)
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses with side shields or goggles.
-
If handling larger quantities or if ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized synthetic intermediate with considerable potential for complex molecule synthesis. Its primary value lies in the differential reactivity of its three halogen atoms, which allows for sequential and site-selective modifications, particularly through palladium-catalyzed cross-coupling at the C-Br bond. While direct experimental data on its physical and toxicological properties are scarce, a robust synthesis pathway and a clear understanding of its probable reactivity can be established from existing literature. This guide provides the necessary foundation for researchers to confidently incorporate this versatile building block into their synthetic programs.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. nbinno.com [nbinno.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemdmart.com [chemdmart.com]
An In-Depth Technical Guide to 2-Bromo-6-chloro-4-fluoroanisole (CAS Number 222712-93-8): A Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Reagent
In the vast and ever-expanding universe of chemical intermediates, certain molecules, while not household names, represent critical linchpins in the synthesis of complex and high-value compounds. 2-Bromo-6-chloro-4-fluoroanisole, identified by the CAS number 222712-93-8, is one such entity. While detailed, peer-reviewed literature specifically dedicated to this exact isomeric configuration is notably sparse, its structural motifs are prevalent in a multitude of bioactive molecules. This guide, therefore, serves a dual purpose: to collate the available information on this compound and to provide a scientifically grounded, in-depth analysis of its potential properties, synthesis, and applications by drawing logical parallels with its close structural analogs. As senior application scientists, we recognize that the path of discovery often involves navigating uncharted territory; this document is crafted to be a reliable compass for researchers working with or considering the use of this intriguing tri-halogenated anisole derivative.
Molecular Profile and Physicochemical Characteristics
This compound is a polysubstituted aromatic compound. Its structure, featuring a methoxy group and three different halogen atoms (bromine, chlorine, and fluorine) on a benzene ring, makes it a highly functionalized and versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 222712-93-8 | [1][2] |
| Molecular Formula | C₇H₅BrClFO | Inferred |
| Molecular Weight | 239.47 g/mol | Inferred |
| IUPAC Name | 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene | [2] |
| Appearance | Likely a solid or liquid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |
| Purity | Commercially available with purities typically ≥97% | Inferred |
A note on inferred data: Due to the limited publicly available experimental data for this specific isomer, some properties are inferred based on the data for structurally similar compounds.
The Synthetic Rationale: A Proposed Pathway
The key challenge in synthesizing a specific polysubstituted aromatic compound lies in controlling the regioselectivity of the halogenation steps. The methoxy group is a strongly activating, ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects dictates the outcome of the substitution reactions.
A plausible synthetic approach would likely start from a more readily available di-substituted fluoroanisole and proceed through sequential halogenation steps. The order of introduction of the bromine and chlorine atoms would be critical to achieving the desired substitution pattern.
Proposed Synthetic Workflow:
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chloro-4-fluoroanisole: Starting Materials and Strategic Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chloro-4-fluoroanisole is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers a unique scaffold for the development of novel compounds with tailored biological activities. This in-depth technical guide provides a comprehensive overview of potential synthetic strategies for this compound, focusing on the selection of viable starting materials and the underlying principles of the proposed reaction pathways. This document is intended to serve as a practical resource for researchers and process chemists, offering detailed experimental protocols and a critical analysis of the synthetic choices involved.
Introduction: The Strategic Importance of this compound
The unique arrangement of bromo, chloro, fluoro, and methoxy substituents on the benzene ring makes this compound a highly valuable intermediate. The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, while the methoxy group can be a precursor to a hydroxyl functionality or influence the electronic properties of the molecule. Understanding the most efficient and scalable synthetic routes to this compound is therefore of significant interest.
This guide will explore three plausible synthetic pathways, starting from readily accessible precursors. Each route will be analyzed based on the principles of electrophilic aromatic substitution, directing group effects, and established synthetic transformations.
Understanding Substituent Directing Effects: The Key to Regioselectivity
The success of any synthetic strategy for a polysubstituted aromatic compound hinges on the careful consideration of the directing effects of the substituents already present on the ring. In the context of this compound, the interplay between the methoxy (-OCH₃), fluoro (-F), chloro (-Cl), and bromo (-Br) groups is critical.
-
Activating and Ortho-, Para-Directing Groups: The methoxy group (-OCH₃) is a strong activating group and a powerful ortho-, para-director due to its ability to donate electron density to the ring through resonance.[1][2] Similarly, the hydroxyl group (-OH) is a very strong activating ortho-, para-director.
-
Deactivating and Ortho-, Para-Directing Groups: Halogens (F, Cl, Br) are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.[1][3]
These directing effects will dictate the order of substituent introduction to achieve the desired 2, 6, 4-substitution pattern.
Proposed Synthetic Strategies
Based on a thorough analysis of synthetic methodologies for substituted anisoles and halogenated aromatics, we propose three strategic routes for the synthesis of this compound.
Strategy 1: Sequential Halogenation of 4-Fluoroanisole
This strategy commences with the commercially available 4-fluoroanisole and introduces the bromine and chlorine atoms in a stepwise manner. The methoxy group will direct the incoming electrophiles to the ortho and para positions. Since the para position is already occupied by fluorine, substitution will occur at the ortho positions.
Logical Relationship of Strategy 1
Caption: Sequential halogenation starting from 4-fluoroanisole.
Step-by-Step Experimental Protocol:
Step 1a: Synthesis of 2-Bromo-4-fluoroanisole
This step involves the selective monobromination of 4-fluoroanisole. The methoxy group directs the bromination to the ortho position.
-
Materials:
-
4-Fluoroanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
-
Procedure:
-
Dissolve 4-fluoroanisole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-4-fluoroanisole.
-
Step 1b: Synthesis of this compound
The second halogenation introduces a chlorine atom. The existing methoxy and bromo substituents will direct the incoming chloro group. The methoxy group strongly directs ortho, and the bromo group also directs ortho and para. The vacant ortho position to the methoxy group is the most likely site of chlorination.
-
Materials:
-
2-Bromo-4-fluoroanisole
-
N-Chlorosuccinimide (NCS)
-
Acetic acid (solvent)
-
-
Procedure:
-
Dissolve 2-Bromo-4-fluoroanisole (1.0 eq) in glacial acetic acid.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the residue by column chromatography to yield this compound.
-
| Strategy 1: Key Parameters | |
| Starting Material | 4-Fluoroanisole |
| Key Transformations | Electrophilic Bromination, Electrophilic Chlorination |
| Advantages | Readily available starting material, straightforward reactions. |
| Challenges | Potential for isomeric impurities, requires careful control of reaction conditions for selectivity. |
Strategy 2: Halogenation of 4-Fluorophenol followed by Methylation
This approach utilizes the strong activating and directing effect of the hydroxyl group of 4-fluorophenol to introduce the halogen atoms, followed by methylation to form the anisole.
Logical Relationship of Strategy 2
Caption: Synthesis via halogenation of 4-fluorophenol.
Step-by-Step Experimental Protocol:
Step 2a: Synthesis of 2-Bromo-4-fluorophenol
The powerful ortho-directing effect of the hydroxyl group ensures high regioselectivity in the bromination of 4-fluorophenol.[4][5]
-
Materials:
-
4-Fluorophenol
-
Bromine
-
Dichloroethane (solvent)
-
-
Procedure:
-
Dissolve 4-fluorophenol (1.0 eq) in dichloroethane in a flask equipped with a dropping funnel.
-
Cool the solution to 5-10 °C.
-
Add a solution of bromine (1.05 eq) in dichloroethane dropwise over 1 hour.[4]
-
After the addition, stir the reaction for an additional 30 minutes at the same temperature.
-
Quench the reaction with an aqueous solution of sodium sulfite.[4]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-Bromo-4-fluorophenol, which can be used in the next step without further purification.
-
Step 2b: Synthesis of 2-Bromo-6-chloro-4-fluorophenol
Subsequent chlorination will occur at the remaining vacant ortho position to the hydroxyl group.
-
Materials:
-
2-Bromo-4-fluorophenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (solvent)
-
-
Procedure:
-
Dissolve 2-Bromo-4-fluorophenol (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add sulfuryl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate and concentrate to give the crude product.
-
Purify by column chromatography.
-
Step 2c: Synthesis of this compound
The final step is the methylation of the phenol, which can be achieved via a Williamson ether synthesis.
-
Materials:
-
2-Bromo-6-chloro-4-fluorophenol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone (solvent)
-
-
Procedure:
-
To a solution of 2-Bromo-6-chloro-4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add methyl iodide (1.5 eq) and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction for the disappearance of the starting phenol by TLC.
-
After cooling, filter off the potassium carbonate and wash with acetone.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the final product. Purify by recrystallization or column chromatography if necessary.
-
| Strategy 2: Key Parameters | |
| Starting Material | 4-Fluorophenol |
| Key Transformations | Electrophilic Halogenation, Williamson Ether Synthesis |
| Advantages | High regioselectivity in halogenation steps due to the strong directing effect of the hydroxyl group. |
| Challenges | Handling of bromine and sulfuryl chloride requires caution. |
Strategy 3: Synthesis via Sandmeyer Reaction from a Substituted Aniline
This route offers a powerful alternative for introducing the bromo and chloro groups via diazotization of a suitable aniline precursor, followed by a copper-catalyzed Sandmeyer reaction.[6][7] The key is the synthesis of the required 2,6-dihalo-4-fluoroaniline intermediate.
Logical Relationship of Strategy 3
Caption: Synthesis utilizing a Sandmeyer reaction sequence.
Step-by-Step Experimental Protocol:
Step 3a: Synthesis of 2-Bromo-6-chloro-4-fluoroaniline
This intermediate can be prepared by sequential halogenation of 4-fluoroaniline. The amino group is a strong ortho-, para- director.
-
Procedure (Illustrative):
-
Protect the amino group of 4-fluoroaniline as an acetanilide to moderate its reactivity and prevent side reactions.
-
Perform sequential bromination and chlorination of the N-acetyl-4-fluoroaniline. The acetylamino group will direct the halogenation to the ortho positions.
-
Deprotect the acetyl group by acid or base hydrolysis to yield 2-Bromo-6-chloro-4-fluoroaniline.
-
Step 3b: Diazotization of 2-Bromo-6-chloro-4-fluoroaniline
The aniline is converted to a diazonium salt, a versatile intermediate.[8]
-
Materials:
-
2-Bromo-6-chloro-4-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 2-Bromo-6-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.
-
Step 3c: Sandmeyer Reaction to form 2-Bromo-6-chloro-4-fluorophenol
The diazonium salt is converted to the corresponding phenol by heating in an aqueous acidic solution.
-
Procedure:
-
Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
Nitrogen gas will evolve. Continue heating until the evolution of gas ceases.
-
Cool the reaction mixture and extract the phenolic product with ether or ethyl acetate.
-
Wash the organic extracts, dry, and concentrate to obtain 2-Bromo-6-chloro-4-fluorophenol.
-
Step 3d: Methylation to this compound
This final step is identical to Step 2c.
| Strategy 3: Key Parameters | |
| Starting Material | 4-Fluoroaniline |
| Key Transformations | Halogenation, Diazotization, Sandmeyer Reaction, Methylation |
| Advantages | The Sandmeyer reaction is a robust and well-established method for introducing a variety of substituents. |
| Challenges | Diazonium salts can be unstable and require careful temperature control. The synthesis of the aniline precursor may involve multiple steps. |
Conclusion and Outlook
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.
-
Strategy 1 is attractive for its directness, starting from a simple anisole derivative.
-
Strategy 2 leverages the powerful directing effect of the hydroxyl group to ensure high regioselectivity in the critical halogenation steps.
-
Strategy 3 provides a versatile alternative through the use of the Sandmeyer reaction, which is particularly useful for introducing substituents that are difficult to incorporate by direct electrophilic substitution.
Further optimization of reaction conditions, including solvent, temperature, and choice of halogenating agents, will be crucial for maximizing yields and minimizing the formation of isomeric byproducts. This guide provides a solid foundation for the development of a robust and efficient synthesis of this important chemical intermediate.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. byjus.com [byjus.com]
Structural Analysis and Characterization of 2-Bromo-6-chloro-4-fluoroanisole
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for the definitive structural analysis and characterization of 2-Bromo-6-chloro-4-fluoroanisole, a halogenated aromatic compound of significant interest as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document moves beyond rote procedural descriptions to offer an integrated, multi-technique approach grounded in fundamental scientific principles. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to provide an unambiguous structural elucidation. Each analytical section is accompanied by detailed, field-tested protocols and an expert commentary on the causality behind experimental choices, ensuring a self-validating and robust characterization workflow.
Introduction: The Significance of a Versatile Building Block
This compound (Molecular Formula: C₇H₅BrClFO) belongs to a class of polysubstituted aromatic compounds that are highly valued as key building blocks in organic synthesis. The specific arrangement of its functional groups—a methoxy group and three distinct halogens (Bromo, Chloro, Fluoro)—offers multiple, differentiated reaction sites for advanced molecular engineering. Analogous compounds, such as 2-bromo-4-chloroanisole, are pivotal in creating naphthyl phenyl ethers, which are foundational precursors for non-nucleoside HIV-1 reverse transcriptase inhibitors[1][2]. The unique substitution pattern of the title compound makes it a promising candidate for the development of novel therapeutics and specialized materials[3].
Given its potential, the ability to unequivocally confirm the identity, purity, and structure of this compound is paramount. An incorrect isomer or the presence of impurities could derail a multi-step synthesis, leading to significant loss of time and resources. This guide establishes an authoritative methodology for its complete characterization.
Molecular Structure and Physicochemical Properties
The foundational step in any analysis is understanding the basic physicochemical properties of the target molecule. These computed and experimental values serve as a primary reference against which all subsequent analytical data are compared.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-6-chloro-1-fluoro-4-methoxybenzene | N/A |
| Molecular Formula | C₇H₅BrClFO | [4] |
| Molecular Weight | 239.47 g/mol | [4] |
| Canonical SMILES | COC1=C(C=C(C=C1F)Br)Cl | N/A |
| Appearance | Colorless to light yellow liquid/solid | [5] |
Synthesis Pathway Overview: Contextualizing the Analysis
Understanding the synthetic origin of a compound is crucial for anticipating potential impurities and isomeric byproducts. A plausible and documented route for a similar compound involves a two-step process starting from 4-fluoroanisole[6]. This provides the necessary context for our analytical strategy.
Workflow: Synthesis of this compound
The synthesis begins with the selective chlorination of 4-fluoroanisole, followed by bromination to yield the final product. The directing effects of the methoxy and fluoro groups guide the regioselectivity of these electrophilic aromatic substitution reactions.
References
A Spectroscopic Investigation of 2-Bromo-6-chloro-4-fluoroanisole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-bromo-6-chloro-4-fluoroanisole, a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The intricate substitution pattern on the anisole ring presents a unique spectroscopic fingerprint, the understanding of which is paramount for reaction monitoring, quality control, and structural elucidation.
Molecular Structure and Its Spectroscopic Implications
This compound (C₇H₅BrClFO) possesses a highly substituted aromatic ring, which dictates its chemical reactivity and provides distinct spectroscopic signatures. The interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing halogens (Br, Cl, F) creates a complex electronic environment, influencing the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.6 | Doublet of doublets | 1H | H-3 |
| ~ 7.0 - 7.3 | Doublet of doublets | 1H | H-5 |
| ~ 3.9 | Singlet | 3H | -OCH₃ |
Causality Behind Predictions: The chemical shifts of the aromatic protons are influenced by the surrounding substituents. The bromine at C-2 and chlorine at C-6 will deshield the adjacent protons, shifting them downfield. The fluorine at C-4 will also have a deshielding effect, and importantly, will introduce spin-spin coupling. The methoxy group is expected to be a sharp singlet, shifted downfield due to the electronegativity of the attached oxygen atom. The coupling patterns arise from the interaction between neighboring protons and the fluorine atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low symmetry of the molecule, seven distinct signals are expected.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 (d) | C-4 |
| ~ 150 - 155 | C-1 |
| ~ 125 - 130 (d) | C-5 |
| ~ 120 - 125 (d) | C-3 |
| ~ 115 - 120 | C-6 |
| ~ 110 - 115 | C-2 |
| ~ 55 - 60 | -OCH₃ |
(d) indicates a doublet due to C-F coupling.
Causality Behind Predictions: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the fluorine (C-4) will appear as a doublet with a large coupling constant. The carbons bonded to bromine (C-2) and chlorine (C-6) will be shifted downfield. The carbon attached to the methoxy group (C-1) will also be significantly downfield. The methoxy carbon will appear in the typical region for such groups.[2][3]
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
-
¹H NMR:
-
Acquire a one-pulse experiment with a 90° pulse.
-
Set the spectral width to cover the range of approximately 0-10 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set the spectral width to cover the range of approximately 0-180 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ether linkage, and the carbon-halogen bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 2950 - 2850 | -OCH₃ C-H stretch | Medium |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |
| 1250 - 1200 | Aryl-O asymmetric stretch | Strong |
| 1050 - 1000 | Aryl-O symmetric stretch | Medium |
| 1100 - 1000 | C-F stretch | Strong |
| 800 - 600 | C-Cl stretch | Medium to Strong |
| 700 - 500 | C-Br stretch | Medium to Strong |
Causality Behind Predictions: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.[4][5] The most characteristic bands for an aryl alkyl ether are the strong asymmetric and symmetric C-O-C stretching vibrations.[2][6] The carbon-halogen stretching vibrations are expected in the fingerprint region, with the C-F stretch appearing at a higher wavenumber than the C-Cl and C-Br stretches due to the higher bond strength and lower mass of fluorine.
Experimental Protocol for IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over the range of 4000 to 400 cm⁻¹.
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak cluster and several characteristic fragment ions.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 238, 240, 242 | [M]⁺ | Molecular ion peak cluster, showing isotopic patterns of Br and Cl. |
| 223, 225, 227 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 195, 197, 199 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |
| 160, 162 | [M - Br]⁺ | Loss of a bromine radical. |
| 203, 205 | [M - Cl]⁺ | Loss of a chlorine radical. |
Causality Behind Predictions: The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1).[7][8] The most common fragmentation pathway for anisoles is the loss of the methyl group to form a stable phenoxy cation. Subsequent loss of carbon monoxide is also a common fragmentation pathway for phenolic compounds. The cleavage of the carbon-halogen bonds will also lead to significant fragment ions.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Acquisition (GC-MS):
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
-
MS Method:
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
-
The mass spectrometer will record the mass spectra of the components as they elute from the GC column.
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak cluster and analyze its isotopic pattern to confirm the elemental composition.
-
Identify and propose structures for the major fragment ions.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS techniques, provides a robust methodology for its unambiguous identification and characterization. This guide serves as a foundational resource, offering both predicted data and standardized protocols to aid researchers in their synthetic and analytical endeavors. The principles and workflows described herein are broadly applicable to the structural elucidation of a wide range of complex organic molecules.
References
- 1. This compound|CAS 222712-93-8 [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
solubility of 2-Bromo-6-chloro-4-fluoroanisole in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-6-chloro-4-fluoroanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. As a critical parameter in drug discovery and development, understanding the solubility of this compound is paramount for formulation, process chemistry, and various analytical applications. This document will delve into the theoretical underpinnings of its solubility, predictive assessments, and provide a robust experimental framework for its quantitative determination.
Introduction to this compound and its Solubility
This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a combination of bromo, chloro, fluoro, and methoxy functional groups, imparts a unique set of physicochemical properties that dictate its behavior in various solvent systems.
Solubility is a fundamental property that influences a compound's bioavailability, reaction kinetics, and purification processes.[2] For drug development professionals, a thorough understanding of a compound's solubility profile in different organic solvents is essential for tasks such as designing crystallization processes, selecting appropriate solvents for chromatographic purification, and formulating drug delivery systems.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by a balance of forces:
-
Polarity: The presence of electronegative halogen atoms (Br, Cl, F) and the oxygen atom in the methoxy group creates polar covalent bonds, resulting in a net dipole moment for the molecule. This suggests that it will have some affinity for polar solvents.
-
London Dispersion Forces: The large electron clouds of the bromine and chlorine atoms, along with the aromatic ring, contribute to significant London dispersion forces. These forces are the primary interactions with nonpolar solvents.
-
Hydrogen Bonding: The methoxy group's oxygen atom can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents (solvents with O-H or N-H bonds). However, the absence of a hydrogen bond donor on the molecule limits its ability to form extensive hydrogen bond networks.
Based on its structure, this compound is expected to be a relatively nonpolar to moderately polar compound. Therefore, it is predicted to have good solubility in a range of organic solvents.
Predicted Solubility Profile
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant contribution of London dispersion forces from the halogen atoms and the benzene ring, good solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with this compound, leading to favorable solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated. While the methoxy group can act as a hydrogen bond acceptor, the overall hydrophobic character of the large, halogenated aromatic ring may limit miscibility.
-
Water: Due to its significant nonpolar surface area and lack of strong hydrogen bonding capabilities, this compound is expected to be practically insoluble in water.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Reagents
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed test tubes
-
Magnetic stirrer and stir bars or a shaker incubator
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.
Experimental Workflow Diagram
References
A Technical Guide to the Regioselective Synthesis of 2-Bromo-6-chloro-4-fluoroanisole
Introduction
2-Bromo-6-chloro-4-fluoroanisole is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of its four different substituents on the benzene ring offers a unique scaffold for the development of novel compounds with specific biological activities. However, the synthesis of this molecule presents a considerable challenge in controlling the regioselectivity of the halogenation steps. This guide provides an in-depth analysis of the synthetic strategies for this compound, with a core focus on the principles of electrophilic aromatic substitution that govern the regiochemical outcome.
Understanding the Directing Effects of Substituents
The regioselectivity in the synthesis of this compound is dictated by the electronic and steric effects of the substituents already present on the aromatic ring. In electrophilic aromatic substitution reactions, these substituents can either activate or deactivate the ring towards attack by an electrophile and direct the incoming substituent to specific positions (ortho, meta, or para).[1][2][3][4]
The key substituents to consider in the precursors to this compound are:
-
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho-, para-director.[5] Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance (+M effect). This increases the nucleophilicity of the ring, making it more reactive towards electrophiles.[5] The increased electron density is most pronounced at the ortho and para positions.
-
Fluoro Group (-F): Halogens are generally deactivating groups due to their inductive electron-withdrawing effect (-I effect).[1][3] However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance (+M effect).[1][3] For fluorine, the inductive effect is strong, but the resonance effect is also significant due to effective orbital overlap between the 2p orbitals of fluorine and carbon.
-
Chloro Group (-Cl): Similar to fluorine, chlorine is a deactivating, ortho-, para-directing group. Its inductive effect (-I) outweighs its resonance effect (+M), thus deactivating the ring. The directing effect is determined by the resonance contribution.
The interplay of these directing effects is crucial in determining the final position of the incoming bromine atom.
Synthetic Strategies and Regiochemical Control
The synthesis of this compound likely proceeds through a multi-step pathway involving the sequential introduction of the halogen substituents onto a fluoroanisole precursor. A plausible synthetic route starts from 4-fluoroanisole.
Step 1: Chlorination of 4-Fluoroanisole
The first step would involve the chlorination of 4-fluoroanisole. The methoxy group is a more powerful activating group and ortho-, para-director than the fluoro group. Therefore, the incoming chloro electrophile will be directed to the positions ortho to the methoxy group.
Caption: Chlorination of 4-Fluoroanisole.
The primary product of this reaction is expected to be 2-chloro-4-fluoroanisole . The methoxy group directs the chlorination to its ortho position (C2), which is also meta to the fluorine atom.
Step 2: Bromination of 2-Chloro-4-fluoroanisole
The subsequent bromination of 2-chloro-4-fluoroanisole is the critical step where regioselectivity for the desired product is established. The starting molecule now has three substituents influencing the position of the incoming bromine atom:
-
Methoxy group (-OCH₃) at C1: Strongly activating, ortho-, para-directing.
-
Chloro group (-Cl) at C2: Deactivating, ortho-, para-directing.
-
Fluoro group (-F) at C4: Deactivating, ortho-, para-directing.
The available positions for bromination are C3, C5, and C6. Let's analyze the directing effects for each position:
-
Position C3: Ortho to the chloro group and meta to the methoxy and fluoro groups.
-
Position C5: Para to the chloro group and ortho to the fluoro group, but meta to the methoxy group.
-
Position C6: Ortho to the methoxy group and meta to the chloro and fluoro groups.
The powerful ortho-directing effect of the methoxy group will be the dominant factor. Therefore, the incoming bromine electrophile will preferentially substitute at the available ortho position, which is C6 . A patent for a related synthesis details the preparation of 6-bromo-2-chloro-4-fluoroanisole, which supports this regiochemical outcome.[6]
Caption: Bromination of 2-Chloro-4-fluoroanisole.
Experimental Protocols
General Protocol for the Bromination of a Substituted Anisole
Materials:
-
Substituted Anisole (e.g., 2-chloro-4-fluoroanisole)
-
Bromine (Br₂)
-
Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃)
-
Anhydrous Solvent (e.g., Dichloromethane, Carbon tetrachloride)
-
Sodium bisulfite solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve the substituted anisole in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Add the Lewis acid catalyst to the solution.
-
Slowly add a solution of bromine in the anhydrous solvent dropwise to the reaction mixture with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bisulfite to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Table 1: Summary of Reaction Conditions for Halogenation
| Reaction Step | Electrophile | Catalyst | Solvent | Temperature | Expected Major Product |
| Chlorination | Cl₂ | Lewis Acid (e.g., FeCl₃) | Dichloromethane | 0°C to RT | 2-Chloro-4-fluoroanisole |
| Bromination | Br₂ | Lewis Acid (e.g., FeCl₃) | Dichloromethane | 0°C to RT | This compound |
Data Presentation and Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Expected Analytical Data for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the four different substituents. The methoxy group will appear as a singlet around 3.8-4.0 ppm. |
| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. |
| Mass Spectrometry | The molecular ion peak will correspond to the molecular weight of the compound, and the isotopic pattern will be characteristic of a molecule containing both bromine and chlorine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H aromatic, C-O ether, and C-X (halogen) bonds will be present. |
Conclusion
The regioselective synthesis of this compound is a challenging yet achievable task that relies on a thorough understanding of the principles of electrophilic aromatic substitution. The dominant activating and ortho-directing effect of the methoxy group is the key to controlling the regiochemistry of the halogenation steps. By carefully selecting the starting materials and reaction conditions, it is possible to synthesize this valuable building block with high selectivity. Further optimization of the reaction conditions, including the choice of catalyst and solvent, can lead to improved yields and purity of the final product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
Introduction: The Versatile Role of Halogenated Anisoles in Modern Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of Halogenated Anisole Derivatives
Halogenated anisole derivatives, a class of organic compounds characterized by a methoxy-substituted benzene ring bearing one or more halogen atoms, represent a cornerstone in the edifice of modern synthetic chemistry. Their unique structural arrangement, featuring the competing electronic effects of an electron-donating methoxy group and an electron-withdrawing halogen, imparts a nuanced reactivity profile that is highly prized by researchers. This duality makes them invaluable intermediates and building blocks in a multitude of applications, ranging from the synthesis of complex pharmaceuticals and agrochemicals to the development of advanced materials.[1][2][3]
This guide offers an in-depth exploration of the core physical and chemical properties of these versatile molecules. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple recitation of data. Instead, it synthesizes foundational knowledge with practical, field-proven insights, explaining the causality behind their behavior and providing robust experimental protocols. By consolidating critical data, spectroscopic insights, reactivity patterns, and synthetic methodologies, this document aims to serve as a comprehensive resource for the effective application of halogenated anisoles in the laboratory and beyond.
Part 1: Physicochemical Properties of Halogenated Anisole Derivatives
The physical state, solubility, and other colligative properties of halogenated anisoles are dictated by the nature of the halogen, its position on the aromatic ring (ortho, meta, or para), and the resulting intermolecular forces. Anisole itself is a liquid at room temperature, insoluble in water but soluble in organic solvents like ethanol and ether.[4][5] The introduction of a halogen atom significantly alters these properties.
Generally, as one moves down the halogen group (F, Cl, Br, I), the molecular weight, density, boiling point, and melting point increase. This trend is a direct consequence of the increasing size and polarizability of the halogen atom, which leads to stronger van der Waals forces (specifically, London dispersion forces) between molecules. For isomers, para-substituted compounds often exhibit higher melting points than their ortho and meta counterparts due to their greater symmetry, which allows for more efficient packing in the crystal lattice.
Solubility in water remains low across the series, as the dominant feature of the molecule is the nonpolar aromatic ring.[2][6][7][8][9][10] They are, however, generally miscible with a wide range of organic solvents, making them versatile reagents in synthetic chemistry.[3][4][7][10]
Comparative Data of Monohalogenated Anisoles
| Property | Anisole (Reference) | 4-Fluoroanisole | 4-Chloroanisole | 4-Bromoanisole | 4-Iodoanisole |
| CAS Number | 100-66-3[11] | 459-60-9[1][12] | 623-12-1[13][14] | 104-92-7[15][16] | 696-62-8[3] |
| Molecular Formula | C₇H₈O[11] | C₇H₇FO[1] | C₇H₇ClO[13] | C₇H₇BrO[15] | C₇H₇IO[3][17] |
| Molecular Weight | 108.14 g/mol [11] | 126.13 g/mol [1][12] | 142.58 g/mol [13][18][19] | 187.03 g/mol [15][20][21] | 234.03 g/mol [17][22] |
| Melting Point (°C) | -37[5][11] | -45[1][12][23] | -18[13][14] | 9-11.5[15][16][24][25] | 50-53[3][17] |
| Boiling Point (°C) | 154[5][11] | 157[1][12] | 198-202[13][14] | 223[8][15][16][24] | 237[3][17] |
| Density (g/mL at 25°C) | 0.995[5][11] | 1.114[1][12] | 1.164[13][14] | 1.494[8] | ~1.79 (solid)[17] |
| Refractive Index (n²⁰/D) | 1.516[5] | 1.488[1] | 1.535[13][14] | 1.564[8] | N/A (solid) |
| Appearance | Colorless liquid[5][11] | Colorless liquid[1][12] | Colorless liquid[13][19] | Colorless liquid[8][15] | Off-white solid[3][17] |
Note: Data for ortho and meta isomers show similar trends. For instance, the boiling points for 2-bromoanisole and 3-bromoanisole are 216°C and 210-211°C, respectively.[7][26]
Part 2: Spectroscopic Characterization and Structural Elucidation
The precise identification and structural confirmation of halogenated anisoles rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural analysis of these compounds.
-
¹H NMR: The proton NMR spectrum of a para-substituted anisole is highly characteristic, often displaying a distinct AA'XX' system of two doublets in the aromatic region (typically δ 6.5-7.5 ppm).[15] The protons ortho to the electron-donating methoxy group are shielded and appear upfield, while those ortho to the halogen are deshielded and appear downfield. The methoxy group itself gives rise to a sharp singlet around δ 3.7-3.9 ppm.[15]
-
¹³C NMR: The carbon spectrum provides information on the electronic environment of each carbon atom. The carbon attached to the oxygen of the methoxy group is highly deshielded (δ ~160 ppm), while the methoxy carbon appears around δ 55 ppm. The carbon bearing the halogen shows a chemical shift dependent on the halogen's identity.
-
¹⁹F NMR: For fluoroanisole derivatives, ¹⁹F NMR is an exceptionally sensitive and informative technique. The fluorine signal is sharp and its chemical shift is highly indicative of the electronic environment, making it an excellent tool for monitoring reactions and confirming structure.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for halogenated anisoles include:
-
C-O-C Asymmetric Stretch: A strong band typically found around 1250 cm⁻¹.
-
C-O-C Symmetric Stretch: A band occurring near 1030 cm⁻¹.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-X Stretch (X = Cl, Br, I): These appear in the fingerprint region (<1000 cm⁻¹) and can be diagnostic for the presence of the specific halogen.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition. Electron ionization (EI) mass spectra typically show a prominent molecular ion peak (M⁺).[1] For chloro- and bromo-derivatives, the isotopic pattern of the halogen (³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1) provides a definitive signature for their presence in the molecule. Common fragmentation patterns involve the loss of the methyl group (-15 amu) or the entire methoxy group (-31 amu).
Part 3: Chemical Reactivity and Synthetic Utility
The reactivity of halogenated anisoles is governed by the interplay between the strong activating, ortho, para-directing methoxy group and the deactivating, yet also ortho, para-directing halogen atom. This balance makes them versatile substrates for a variety of transformations.
Caption: Directing effects of substituents on the anisole ring.
Electrophilic Aromatic Substitution (EAS)
The methoxy group is a powerful activating group, meaning the halogenated anisole ring is more reactive towards electrophiles than benzene itself. The substitution pattern is strongly directed to the positions ortho and para to the methoxy group. Since one of these positions is already occupied by the halogen, EAS will primarily occur at the remaining open ortho and para positions.
Nucleophilic Aromatic Substitution (SNAr)
While less common, SNAr can be achieved, particularly with fluoroanisoles. The high electronegativity of fluorine makes the attached carbon atom more susceptible to nucleophilic attack, and fluoride is a good leaving group in this context.[1][12] This reaction is a powerful method for introducing nucleophiles onto the aromatic ring.
Metal-Catalyzed Cross-Coupling Reactions
This is where bromo- and iodoanisoles truly excel as synthetic intermediates. The carbon-halogen bond (C-Br, C-I) is readily activated by transition metal catalysts (e.g., palladium, copper), enabling a vast array of powerful C-C and C-N bond-forming reactions.
-
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.[8]
-
Heck Reaction: Reaction with alkenes to form substituted styrenes.[8]
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Ullmann Condensation: Copper-catalyzed reaction to form diaryl ethers.[26]
These reactions are fundamental pillars of modern drug discovery, allowing for the modular construction of complex molecular architectures.
Formation of Organometallic Reagents
Aryl bromides and iodides can be converted into highly reactive organometallic reagents. Reaction with magnesium yields a Grignard reagent (ArMgBr), while reaction with alkyl lithiums can produce an organolithium species (ArLi).[15][26] These nucleophilic reagents can then be reacted with a wide range of electrophiles to form new carbon-carbon bonds.
Part 4: Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and modification of halogenated anisole derivatives. They are designed to be self-validating, with clear steps for reaction, workup, and purification.
Protocol 1: Electrophilic Bromination of Anisole to Yield 4-Bromoanisole
This protocol demonstrates the direct halogenation of the activated anisole ring. The reaction is highly regioselective for the para-product due to the steric hindrance of the methoxy group.
Caption: Experimental workflow for the synthesis of 4-bromoanisole.
Methodology:
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole (1.0 eq) in glacial acetic acid (approx. 3-4 volumes). Cool the flask in an ice bath to 0-5°C.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred anisole solution. Maintain the temperature below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Carefully pour the reaction mixture into a beaker of ice water containing a small amount of sodium bisulfite to quench any unreacted bromine (the orange color will disappear).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure 4-bromoanisole as a colorless liquid.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol illustrates the use of 4-bromoanisole as a substrate in a Suzuki coupling, a cornerstone of modern C-C bond formation.
Methodology:
-
Reagent Preparation: To an oven-dried flask, add 4-bromoanisole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-3 mol%).
-
Solvent Addition: Purge the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and add water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Meta Bromo Anisole at Lowest Price in Ankleshwar - Manufacturer,Supplier, Exporter,India [dhyanipharma.com]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Anisole | 100-66-3 [chemicalbook.com]
- 6. manavchem.com [manavchem.com]
- 7. 3-Bromoanisole | 2398-37-0 [chemicalbook.com]
- 8. 4-Bromoanisole | 104-92-7 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Anisole - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. chembk.com [chembk.com]
- 14. chemwhat.com [chemwhat.com]
- 15. webqc.org [webqc.org]
- 16. Bromoanisole [chemeurope.com]
- 17. chembk.com [chembk.com]
- 18. 3-Chloroanisole | C7H7ClO | CID 17833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Meta Bromo Anisole - High Purity Chemical Compound, Organic Solvent Properties, Wide Application Usage - High Purity Chemical Compound, Organic Solvent Properties, Wide Application Usage at Best Price in Ankleshwar | Dhyani Pharma Chem [tradeindia.com]
- 21. 3-Bromoanisole | C7H7BrO | CID 16971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 4-Fluoroanisole | 459-60-9 [chemicalbook.com]
- 24. 4-Bromoanisole - Wikipedia [en.wikipedia.org]
- 25. 4-Bromoanisole | CAS#:104-92-7 | Chemsrc [chemsrc.com]
- 26. 2-Bromoanisole - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling Reactions with 2-Bromo-6-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Functionalization of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Substituted fluoroanisoles are of particular interest due to the ability of the fluorine atom and methoxy group to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] 2-Bromo-6-chloro-4-fluoroanisole stands out as a versatile building block, featuring a trifunctionalized aromatic core. This substitution pattern offers a tiered reactivity profile, ideal for sequential and site-selective cross-coupling reactions.[3]
The Suzuki-Miyaura coupling reaction, a Nobel Prize-winning transformation, is a powerful and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[4] This guide provides a comprehensive overview and detailed protocols for the chemoselective Suzuki-Miyaura coupling of this compound, focusing on the targeted arylation at the more reactive carbon-bromine (C-Br) bond. This allows for the synthesis of 2-aryl-6-chloro-4-fluoroanisole derivatives, which are valuable intermediates for further diversification at the less reactive carbon-chlorine (C-Cl) position, enabling the efficient generation of diverse molecular libraries.
The Principle of Chemoselectivity in Dihaloarenes
The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate like this compound hinges on the differential reactivity of the carbon-halogen bonds. The oxidative addition of the palladium(0) catalyst to the aryl halide is the initial and often rate-determining step of the catalytic cycle.[5] The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of aryl halides in Suzuki couplings generally follows the order: Ar-I > Ar-Br >> Ar-Cl.[4]
This inherent reactivity difference allows for the selective activation of the C-Br bond over the more robust C-Cl bond under carefully controlled reaction conditions. The choice of palladium source, ligand, base, and solvent all play a crucial role in maximizing this selectivity and achieving high yields of the desired mono-arylated product.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is the chemoselective step, favoring the weaker C-Br bond over the C-Cl bond. This forms a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium center (the anisole derivative and the newly transferred aryl group) couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the selective Suzuki-Miyaura coupling.
Recommended Protocol for Selective Mono-Arylation
This protocol is adapted from established procedures for the selective Suzuki coupling of similar 2-bromo-4-chloro-phenyl derivatives and is optimized for the selective reaction at the C-Br bond of this compound.[1][6]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen)
-
Oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Addition of Catalyst: Add the solid catalyst/ligand mixture to the Schlenk flask containing the substrates and base.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture. This can be achieved by bubbling the inert gas through the solvent for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask into a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-6-chloro-4-fluoroanisole product.
Caption: A streamlined workflow for the selective Suzuki coupling.
Quantitative Data Summary & Optimization
The following table provides expected yields for the selective Suzuki coupling of this compound with various arylboronic acids, based on data from analogous systems.[1] Optimization of reaction parameters may be necessary for specific substrates.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 80-90 |
| 3 | 4-Tolylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 78-88 |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 70-80 |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 65-75 |
Troubleshooting and Optimization:
-
Low Yield: If the yield is low, consider increasing the catalyst loading to 3-5 mol%. Alternatively, a more electron-rich and bulky ligand such as XPhos or SPhos in combination with a palladium precatalyst (e.g., XPhos Pd G3) may improve efficiency, particularly with challenging boronic acids.[7]
-
Lack of Selectivity (Reaction at C-Cl): If significant amounts of the diarylated product are observed, reduce the reaction temperature and time. Ensure that no more than 1.2 equivalents of the boronic acid are used.
-
Protodeboronation: If homocoupling of the boronic acid is a significant side reaction, ensure thorough degassing of all reagents and solvents. Using a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the desired transmetalation over protodeboronation.
Applications in Drug Discovery and Materials Science
The 2-aryl-6-chloro-4-fluoroanisole products synthesized via this selective Suzuki coupling are valuable intermediates. The remaining chlorine atom can be targeted in a subsequent cross-coupling reaction (e.g., a second Suzuki, Buchwald-Hartwig amination, or Sonogashira coupling) to introduce a different functional group. This stepwise approach allows for the controlled and efficient synthesis of highly substituted, non-symmetrical biaryl and heteroaryl compounds. These complex scaffolds are frequently explored in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials. The strategic incorporation of fluorine can enhance biological activity and improve pharmacokinetic profiles, making these derivatives particularly attractive for drug discovery programs.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound|CAS 222712-93-8 [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-chloro-4-fluoroanisole
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-chloro-4-fluoroanisole. This substrate is a highly valuable and versatile building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its dihalogenated nature, featuring both a bromine and a chlorine substituent, presents a unique opportunity for chemoselective functionalization. These application notes are designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, component selection, and practical execution of key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction: The Strategic Value of this compound
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these transformations.[3][4]
The substrate, this compound, is of particular interest due to its potential for selective, stepwise functionalization. The presence of two different halogen atoms on the aromatic ring allows chemists to exploit the inherent differences in their reactivity towards palladium catalysts. This guide focuses on leveraging this reactivity differential to achieve selective coupling at the more labile carbon-bromine bond.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of selective cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions, the first and often rate-limiting step is the oxidative addition of the aryl halide to the active Pd(0) catalyst.[5][6] The rate of this step is inversely proportional to the C-X bond dissociation energy. The established reactivity trend for aryl halides is:
Ar-I > Ar-Br > Ar-OTf >> Ar-Cl [7][8]
For this compound, the C-Br bond is significantly weaker and therefore more susceptible to oxidative addition than the C-Cl bond. This intrinsic property allows for highly selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations, providing a powerful strategy for building molecular complexity in a controlled manner.
The Engine of Synthesis: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, three-step catalytic cycle.[1][2][5] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.
-
Oxidative Addition: The active, low-coordinate Pd(0) catalyst inserts into the carbon-bromine bond of the anisole substrate, forming a Pd(II) intermediate.[1][3]
-
Transmetalation (or equivalent): The organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.[3][6] In reactions like the Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation.[9][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures by coupling an aryl halide with an organoboron reagent.[7][11]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is common. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) accelerate both oxidative addition and reductive elimination, leading to higher efficiency.[12][13] For the reactive C-Br bond, a standard ligand like PPh₃ can also be effective.
-
Base: An inorganic base, typically a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential.[11] The base activates the organoboron species, facilitating the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used. Water can play a beneficial role in the transmetalation mechanism, while the organic solvent ensures solubility of the reagents.[7][11]
Data Summary: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 16 | >85 |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 10 | >88 |
Note: Yields are illustrative and based on typical outcomes for similar aryl bromide substrates.
Detailed Experimental Protocol
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-chloro-4-fluoroanisole.
Application Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9][14] This reaction is of immense importance in the pharmaceutical industry.
Causality Behind Experimental Choices
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art, as they promote the challenging C-N reductive elimination step.[14] Palladium precatalysts designed for these ligands (e.g., G3 or G4 precatalysts) offer high activity and air-stability.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
Data Summary: Representative Buchwald-Hartwig Conditions
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.5) | NaOtBu (1.4) | Toluene | 110 | 8 | >95 |
| Aniline | XPhos Pd G3 (2) | - | K₂CO₃ (2.0) | t-BuOH | 100 | 18 | >80 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5) | Dioxane | 90 | 12 | >90 |
Note: Yields are illustrative and based on typical outcomes for similar aryl bromide substrates.
Detailed Experimental Protocol
-
Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon (3x).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to a concentration of 0.1-0.2 M.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir.
-
Monitoring: Follow the consumption of the starting material by GC-MS or LC-MS.
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to afford the 6-amino-2-chloro-4-fluoroanisole product.
Application Protocol 3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is invaluable for synthesizing conjugated systems and as a precursor to more complex structures.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to run the main cross-coupling cycle, and a copper(I) salt (e.g., CuI) as a co-catalyst.[16][18] The copper facilitates the formation of a copper(I) acetylide, which undergoes rapid transmetalation with the Pd(II) intermediate.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid formed during the reaction and as the solvent in many cases.[18]
-
Solvent: The amine base can often serve as the solvent. Alternatively, a co-solvent like THF or DMF can be used to improve solubility.[18][19]
Data Summary: Representative Sonogashira Conditions
| Alkyne | Palladium Cat. (mol%) | Copper Cat. (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (3.0) | THF | 50 | 6 | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (excess) | DIPA | RT | 12 | >85 |
| Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | TEA (4.0) | DMF | 60 | 4 | >88 |
Note: Yields are illustrative and based on typical outcomes for similar aryl bromide substrates.
Detailed Experimental Protocol
-
Vessel Preparation: To a Schlenk flask containing this compound (1.0 equiv) and a stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide co-catalyst (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv). Stir for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC or GC-MS analysis indicates full conversion of the starting material.
-
Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite® to remove the catalyst and amine salts. Wash the filtrate with saturated aqueous NH₄Cl, then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
General Workflow and Troubleshooting
A successful cross-coupling experiment relies on careful setup and exclusion of oxygen, which can deactivate the catalyst.[15]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Common Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Pd(0) not formed or oxidized) | Use a palladium precatalyst; ensure rigorous exclusion of oxygen by properly degassing solvents and using a good inert gas technique.[15] |
| Impure starting materials or solvent | Purify aryl halide and coupling partner; use anhydrous, high-purity solvents.[15] | |
| Inappropriate ligand or base | Screen different ligands (e.g., more electron-rich/bulky) or bases.[15][20] | |
| Formation of Side Products | Homocoupling of the coupling partner | Often caused by oxygen; improve degassing.[15] |
| Protodehalogenation (Ar-H formation) | Source of proton (e.g., water) may be present; ensure anhydrous conditions. Can also indicate a slow reductive elimination step; try a different ligand. | |
| Reaction at the C-Cl position | Reaction temperature may be too high or run time too long; reduce temperature and monitor carefully to stop after C-Br coupling is complete. |
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
- 4. One moment, please... [denmarkgroup.illinois.edu]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. Cross-Coupling Reaction Guide [sigmaaldrich.com]
Application Note: 2-Bromo-6-chloro-4-fluoroanisole as a Versatile Intermediate for the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the application of 2-Bromo-6-chloro-4-fluoroanisole as a pivotal intermediate in the synthesis of complex agrochemicals. The unique arrangement of three different halogen atoms and a methoxy group on the benzene ring provides a platform for selective, stepwise functionalization. This note focuses on the principles of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and provides a detailed, field-proven protocol for the synthesis of a key agrochemical precursor.
Introduction: The Strategic Role of Halogenated Intermediates
In the landscape of modern agriculture, the development of novel herbicides, fungicides, and pesticides with high efficacy, selectivity, and favorable environmental profiles is paramount. Agrochemical intermediates are the foundational building blocks from which these complex active ingredients are synthesized.[1][2][3][4] The precision and purity of these intermediates directly influence the effectiveness and safety of the final agricultural products.[2][3][4]
This compound (CAS No. 886499-78-1) is a highly functionalized aromatic compound that serves as a versatile precursor in synthetic chemistry.[5] Its utility stems from the differential reactivity of its carbon-halogen bonds, enabling chemists to perform sequential and site-selective modifications. This controlled approach is crucial for building the complex molecular architectures required for next-generation crop protection agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrClFO[6][7] |
| Molecular Weight | 239.47 g/mol [6][7] |
| Appearance | Solid / Liquid (Varies by purity and conditions) |
| Key Functional Groups | Methoxy (-OCH₃), Fluoro (-F), Chloro (-Cl), Bromo (-Br) |
| Primary Application | Intermediate for agrochemical and pharmaceutical synthesis[8] |
Core Principles of Synthetic Utility
The synthetic value of this compound is rooted in the distinct reactivity of its two primary coupling sites: the C-Br bond and the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the ease of oxidative addition to the palladium(0) catalyst generally follows the trend: C-I > C-Br > C-Cl.[9] This predictable reactivity hierarchy is the cornerstone of its application, allowing for selective functionalization at the C-Br position while leaving the more robust C-Cl bond intact for subsequent transformations.
Buchwald-Hartwig Amination: A Gateway to Bioactivity
The introduction of a nitrogen atom or an amino group is a critical step in the synthesis of many herbicides and fungicides, as this functionality is often essential for binding to the target enzyme or protein in the weed or pathogen. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is often challenging using classical methods.[10][11][12]
By leveraging the higher reactivity of the C-Br bond, this compound can be selectively aminated. This reaction provides a direct route to 2-amino-6-chloro-4-fluoroanisole derivatives, which are valuable precursors for active ingredients like triazolopyrimidine sulfonanilide herbicides (e.g., Cloransulam-methyl).[13][14] The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and selectivity, preventing unwanted side reactions at the C-Cl position.[15][16]
Suzuki-Miyaura Coupling: Building Molecular Complexity
For agrochemicals requiring a more complex carbon skeleton, the Suzuki-Miyaura coupling offers a robust method for forming new C-C bonds.[17][18] This reaction couples the aryl halide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base.[19] Again, the reaction can be directed to the C-Br position of this compound, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The resulting biaryl or substituted aromatic structure can then be further functionalized at the remaining C-Cl position in a subsequent coupling step.
Protocol: Selective Synthesis of 2-Amino-6-chloro-4-fluoroanisole
This protocol describes the selective Buchwald-Hartwig amination of this compound using benzophenone imine as an ammonia equivalent. This two-step, one-pot approach avoids the direct use of ammonia gas and provides a reliable route to the primary aniline precursor.
Principle
The reaction proceeds via a palladium-catalyzed cycle. The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex then reacts with the deprotonated benzophenone imine in a transmetalation-like step. Finally, reductive elimination forms the C-N bond of the protected amine and regenerates the Pd(0) catalyst. The resulting imine is then hydrolyzed under acidic conditions to yield the desired primary amine.
Diagram: Synthetic Pathway
Caption: Palladium-catalyzed synthesis of a key aniline precursor.
Materials and Equipment
-
Reagents: this compound, Benzophenone imine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, Sodium tert-butoxide (NaOtBu), Toluene (anhydrous), 2M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, Magnetic stirrer hotplate, Inert atmosphere setup (Argon or Nitrogen), Standard laboratory glassware, Rotary evaporator, Silica gel for column chromatography.
Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), Pd₂(dba)₃ (0.015 eq), and Xantphos (0.03 eq).
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with argon three times.
-
Solvent and Nucleophile: Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 eq).
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cooling and Hydrolysis: Cool the reaction mixture to room temperature. Add 2M HCl and stir vigorously for 1-2 hours to effect hydrolysis of the imine intermediate.
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Amino-6-chloro-4-fluoroanisole.
Data and Expected Yield
Table 2: Representative Reaction Parameters and Outcomes
| Parameter | Value | Rationale |
| Catalyst Loading | 1.5 mol% Pd₂(dba)₃ | Optimizes reaction rate while minimizing cost and residual palladium. |
| Ligand | Xantphos | A wide bite-angle ligand that promotes reductive elimination and stabilizes the catalyst. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required for deprotonating the imine. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction temperature. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Typical Yield | 75-90% | Expected yield after purification for a successful reaction. |
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Safety and Handling
As with all halogenated organic compounds, this compound and its derivatives should be handled with care in a well-ventilated fume hood.[20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[21][22]
-
Hazards: The compound may cause skin, eye, and respiratory irritation.[23][24] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[20][21]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.[21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a high-value intermediate for the agrochemical industry. Its well-defined reactivity profile allows for the strategic and selective introduction of key functional groups through modern synthetic methods like the Buchwald-Hartwig amination. The protocol provided herein demonstrates a reliable and scalable pathway to an important aniline precursor, showcasing the compound's integral role in the construction of sophisticated and effective crop protection agents.
References
- 1. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 2. echemi.com [echemi.com]
- 3. Agrochemicals - Phosgene Derivatives & Specialty Chemicals Manufacturing - VanDeMark Chemical [vandemark.com]
- 4. Agrochemicals - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]
- 5. parchem.com [parchem.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cloransulam-methyl - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. chembk.com [chembk.com]
- 21. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 22. chemdmart.com [chemdmart.com]
- 23. 2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of novel heterocyclic compounds from 2-Bromo-6-chloro-4-fluoroanisole
An Application Guide for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-6-chloro-4-fluoroanisole
Authored by a Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound as a versatile precursor for the synthesis of novel heterocyclic compounds. We delve into the nuanced reactivity of this multi-halogenated scaffold, offering experimentally-grounded protocols for regioselective functionalization through palladium-catalyzed cross-coupling, copper-catalyzed transformations, and nucleophilic aromatic substitution (SNAr) reactions. The methodologies are presented with a focus on the underlying chemical principles, enabling rational design and optimization of synthetic routes toward valuable heterocyclic targets like benzofurans and benzothiazoles.
Introduction: The Strategic Value of this compound
This compound is a tri-halogenated aromatic compound that serves as a privileged building block in advanced organic synthesis.[1] Its utility stems from the differential reactivity of its three distinct halogen substituents, which allows for sequential and site-selective chemical modifications. This graded reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures from a single, readily available starting material.
The primary value of this compound lies in its application as a precursor in metal-catalyzed transformations and other functionalization reactions.[1] The carbon-bromine bond is the most labile and is preferentially targeted in cross-coupling reactions, providing a primary handle for molecular elaboration. The carbon-chlorine bond offers a secondary site for further derivatization under more forcing conditions, while the carbon-fluorine bond, typically the least reactive in cross-coupling but most reactive in nucleophilic aromatic substitution, can be used to modulate the electronic properties and metabolic stability of the final molecule.[1]
Heterocyclic compounds are of immense importance in medicinal chemistry, forming the core structure of a vast number of natural products and synthetic drugs.[2][3] Their diverse biological activities make them indispensable scaffolds in drug discovery programs.[4][5][6] This guide explores robust and reproducible pathways to harness the unique reactivity of this compound for the efficient synthesis of novel heterocyclic entities.
Strategic Overview: Navigating the Reactivity Landscape
The synthetic utility of this compound is dictated by the distinct reactivity of its C-Br, C-Cl, and C-F bonds under different reaction paradigms. A successful synthetic strategy hinges on understanding and exploiting these differences.
-
Palladium/Copper-Catalyzed Cross-Coupling: The reactivity order for oxidative addition is typically C-Br > C-Cl >> C-F . This allows for highly regioselective reactions at the C2 position.
-
Nucleophilic Aromatic Substitution (SNAr): The reactivity order is generally the reverse of cross-coupling: C-F > C-Cl > C-Br .[1][7] This is due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[8][9]
This differential reactivity allows for a modular approach to synthesis, as illustrated below.
Caption: General Reactivity Map of this compound.
Strategy I: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[10] The high reactivity of the C-Br bond in this compound makes it the ideal site for initial functionalization via reactions like Sonogashira, Suzuki, and Heck couplings.[11][12]
Application Example: Synthesis of a Substituted Benzofuran Scaffold
Benzofurans are a vital class of heterocycles found in many biologically active compounds.[2][13][14] A common and effective route to their synthesis involves the coupling of an o-halo-phenol with a terminal alkyne, followed by cyclization.[15] Using this compound, this can be adapted into a multi-step sequence involving:
-
Sonogashira Coupling: Selective reaction at the C-Br bond with a terminal alkyne.
-
Demethylation: Conversion of the methoxy group to a hydroxyl group to enable cyclization.
-
Intramolecular Cyclization: Formation of the furan ring.
Caption: Workflow for Benzofuran Synthesis via Sonogashira Coupling.
Protocol 1: Sonogashira Cross-Coupling of this compound
Objective: To selectively introduce an alkynyl substituent at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Toluene
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-alkynyl-6-chloro-4-fluoroanisole product.
Causality: The choice of a Pd(0) source (or a precursor that reduces in situ) and a copper(I) co-catalyst is crucial for the Sonogashira catalytic cycle.[16] The base (triethylamine) serves to neutralize the HBr formed and to deprotonate the terminal alkyne. Degassing the solvent is essential to prevent oxidation of the phosphine ligands and deactivation of the palladium catalyst.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Standard, robust system for Sonogashira coupling.[16] |
| Solvent | THF or Toluene (degassed) | Aprotic solvents that solubilize reagents; degassing prevents catalyst oxidation. |
| Base | Triethylamine | Acts as an acid scavenger and facilitates alkyne activation. |
| Temperature | 25 - 70 °C | Mild conditions sufficient to drive the reaction without side product formation. |
| Expected Yield | 75 - 95% | Dependant on the specific alkyne used. |
Strategy II: Intramolecular Cyclization for Benzothiazole Synthesis
Benzothiazoles are another class of heterocycles with significant pharmacological importance.[4][6][17] A powerful strategy for their synthesis is the base-promoted intramolecular C-S bond coupling of an N-(2-halophenyl)thioamide.[17] This approach can be adapted for our starting material. The key is the initial substitution of the bromide with a nitrogen source, followed by conversion to a thioamide and subsequent cyclization.
Caption: Workflow for Benzothiazole Synthesis via Intramolecular C-S Coupling.
Protocol 2: Base-Promoted Intramolecular Cyclization to Benzothiazole
Objective: To construct the benzothiazole ring from a thioamide precursor. This protocol assumes the prior synthesis of the N-(2-chloro-6-methoxy-4-fluorophenyl)thioamide intermediate.
Materials:
-
N-(2-chloro-6-methoxy-4-fluorophenyl)thioamide derivative (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0-3.0 eq)
-
Anhydrous Dioxane or DMF
Procedure:
-
To a dry, nitrogen-flushed flask, add the thioamide substrate and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and stir vigorously.
-
Monitor the reaction by TLC. The reaction is generally complete within 4-24 hours.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired benzothiazole.
Causality: This reaction proceeds via a base-promoted intramolecular nucleophilic aromatic substitution.[17] The base deprotonates the thioamide nitrogen or tautomeric thiol, creating a potent nucleophile that attacks the carbon bearing the chlorine atom, displacing it to form the thiazole ring. The use of a strong base and a polar aprotic solvent facilitates this C-S bond formation.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ or NaOtBu | Promotes deprotonation of the thioamide to generate the sulfur nucleophile. |
| Solvent | Dioxane or DMF | High-boiling polar aprotic solvents facilitate the SNAr-type cyclization. |
| Temperature | 100 - 120 °C | Provides the necessary activation energy for the intramolecular C-S bond formation. |
| Expected Yield | 60 - 90% | Varies with substrate and specific base used. |
Strategy III: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The C-F bond, activated by the other electron-withdrawing halogens, is the most susceptible to nucleophilic attack.[1][7] This provides an orthogonal strategy to cross-coupling, allowing for functionalization at the C4 position. This is particularly useful for introducing oxygen or nitrogen nucleophiles.[8]
Application Example: Synthesis of a Dibenzoxazepine Precursor
An SNAr reaction with 2-aminophenol can be used to forge a key diaryl ether linkage. The resulting intermediate is a valuable precursor that can undergo subsequent cyclization reactions to form complex, multi-ring heterocyclic systems.
Caption: Workflow for SNAr Reaction with an Aryl Nucleophile.
Protocol 3: SNAr Reaction with 2-Aminophenol
Objective: To selectively displace the fluorine atom with an oxygen nucleophile.
Materials:
-
This compound (1.0 eq)
-
2-Aminophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry flask, add 2-aminophenol and potassium carbonate.
-
Add anhydrous DMSO and stir the suspension at room temperature for 15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction to 100-140 °C and monitor by TLC.
-
Once the starting material is consumed (typically 6-18 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a large volume of cold water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, purify the product further by recrystallization or column chromatography.
Causality: The reaction proceeds via the classical addition-elimination SNAr mechanism.[8][9] The highly polar aprotic solvent (DMSO) effectively solvates the potassium cation, increasing the nucleophilicity of the phenoxide generated in situ. The high temperature is required to overcome the activation energy for the formation of the resonance-stabilized Meisenheimer complex. The fluorine is the best leaving group in this context due to its ability to stabilize the anionic intermediate via a strong inductive effect.[7]
| Parameter | Condition | Rationale |
| Nucleophile | 2-Aminophenol | The phenolic -OH is more acidic and a better nucleophile than the aniline -NH₂ under basic conditions. |
| Base | K₂CO₃ | Sufficiently strong to deprotonate the phenol without causing unwanted side reactions. |
| Solvent | DMSO | High-boiling, polar aprotic solvent that accelerates SNAr reactions. |
| Temperature | 100 - 140 °C | Provides activation energy for the formation of the Meisenheimer complex. |
| Expected Yield | 70 - 90% | Generally high for activated SNAr reactions. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse heterocyclic compounds. By understanding the orthogonal reactivity of its halogen substituents, chemists can devise logical and efficient synthetic sequences. The protocols detailed herein for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution provide a robust foundation for researchers to explore the creation of novel molecular entities for applications in drug discovery, materials science, and agrochemicals.
References
- 1. This compound|CAS 222712-93-8 [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 15. jocpr.com [jocpr.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. mdpi.com [mdpi.com]
Application Note & Protocol: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-chloro-4-fluoroanisole
Introduction: Navigating Chemoselectivity in Pharmaceutical Scaffolding
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern medicinal chemistry and drug development. These scaffolds offer multiple reaction handles for diversification, enabling the systematic exploration of a molecule's structure-activity relationship (SAR). The Buchwald-Hartwig amination stands as a powerful and versatile tool for the formation of C-N bonds, a linkage prevalent in a vast number of pharmaceuticals.[1][2][3][4][5] However, when faced with a substrate bearing multiple, distinct halogen atoms, such as 2-Bromo-6-chloro-4-fluoroanisole, the challenge shifts from mere bond formation to achieving exquisite chemoselectivity.
This application note provides a detailed protocol and technical guidance for the selective mono-amination of this compound. We will delve into the mechanistic principles that govern selectivity, the rationale behind the choice of catalyst, ligand, and reaction conditions, and a step-by-step procedure to favor the reaction at the more labile carbon-bromine bond over the stronger carbon-chlorine bond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction on complex, multifunctionalized intermediates.
Mechanistic Insights: The Basis of Chemoselectivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][6][7] The chemoselectivity in the amination of polyhalogenated arenes is primarily dictated by the relative rates of the initial oxidative addition step. The general order of reactivity for aryl halides in this step is Ar-I > Ar-Br > Ar-Cl > Ar-F, which correlates with the decreasing bond dissociation energies of the carbon-halogen bond.[8][9]
For this compound, the significant difference in bond strength between the C-Br and C-Cl bonds allows for a kinetic discrimination by the palladium catalyst. By carefully selecting the reaction conditions, particularly the catalyst system and temperature, the oxidative addition can be directed to occur preferentially at the C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations.
The choice of a phosphine ligand is critical.[10] Bulky, electron-rich dialkylbiaryl phosphine ligands, a hallmark of modern Buchwald-Hartwig catalysis, are known to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[1][11][12] These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which is crucial for efficient catalysis, especially with less reactive aryl chlorides or sterically hindered substrates.[1][11]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination of this compound
This protocol details the selective amination of this compound with a generic primary or secondary amine. The selection of a highly active catalyst system, such as a third-generation (G3) palladacycle precatalyst with a bulky biaryl phosphine ligand, is recommended to ensure high efficiency and selectivity at moderate temperatures.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| This compound | 1805646-77-7 | 240.45 | Commercially available |
| Amine (e.g., Aniline) | 62-53-3 | 93.13 | Sigma-Aldrich, Acros |
| XPhos Pd G3 | 1445085-87-9 | 873.86 | Strem, Sigma-Aldrich |
| XPhos | 564483-18-7 | 476.62 | Strem, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Sigma-Aldrich, Acros |
| Toluene, Anhydrous | 108-88-3 | 92.14 | Acros (AcroSeal), Sigma-Aldrich (Sure/Seal) |
Experimental Workflow
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[6][13]
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and additional XPhos ligand (0.02 mmol, 2 mol%). The additional ligand can sometimes improve catalyst stability and activity.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots periodically. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst, poor quality reagents/solvent, insufficient temperature. | Ensure reagents and solvent are anhydrous. Use a fresh batch of catalyst and base. Consider increasing the temperature in 10 °C increments. A different ligand, such as RuPhos, could also be screened.[3][14] |
| Formation of Side Products | Hydrodehalogenation (replacement of Br with H), diarylation, reaction at C-Cl. | Hydrodehalogenation can be minimized by ensuring an anhydrous environment and using the correct stoichiometry of the amine.[15] If reaction at the C-Cl bond is observed, lower the reaction temperature or screen less reactive catalyst systems. If diarylation is an issue with primary amines, consider using an ammonia equivalent.[1][7][16] |
| Incomplete Conversion | Catalyst deactivation. | Increase catalyst loading slightly (e.g., to 3 mol%). Ensure efficient stirring. The use of an additional equivalent of ligand can sometimes stabilize the catalyst.[13][17] |
| Difficulty in Purification | Close-running spots on TLC. | Optimize the eluent system for column chromatography. Consider alternative purification methods such as preparative TLC or HPLC if necessary. |
Conclusion
The Buchwald-Hartwig amination offers a reliable and selective method for the functionalization of polyhalogenated aromatic compounds like this compound. By leveraging the inherent reactivity differences between the carbon-halogen bonds and employing a modern, highly active palladium catalyst system, selective amination at the C-Br position can be achieved in high yield. This protocol provides a robust starting point for researchers, and further optimization of parameters such as ligand, base, and solvent may be necessary for specific amine coupling partners. The ability to selectively introduce nitrogen-containing functionalities onto complex scaffolds underscores the enduring power of this reaction in advancing drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
protocol for lithiation of 2-Bromo-6-chloro-4-fluoroanisole
An Application Note for the Regioselective Lithiation of 2-Bromo-6-chloro-4-fluoroanisole
Abstract
This document provides a detailed protocol for the generation of a valuable organolithium intermediate from this compound. The procedure focuses on achieving high regioselectivity through a halogen-lithium exchange mechanism, leveraging the unique electronic and steric environment of the substituted anisole ring. This guide is intended for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, and critical safety procedures for handling pyrophoric reagents like n-butyllithium.
Mechanistic Rationale and Regioselectivity
The lithiation of polysubstituted aromatic compounds is a powerful tool for creating functionalized molecules. In the case of this compound, two primary pathways for lithiation must be considered: Directed ortho-Metalation (DoM) and Halogen-Lithium Exchange.
-
Directed ortho-Metalation (DoM): The methoxy group (-OCH₃) is a potent Directed Metalation Group (DMG). It acts as a Lewis base, coordinating to the Lewis acidic lithium atom of an organolithium reagent like n-butyllithium (n-BuLi).[1] This pre-complexation increases the kinetic acidity of the protons at the ortho positions (C2 and C6), facilitating deprotonation to form an aryllithium species.[2][3]
-
Halogen-Lithium Exchange: This is an equilibrium process where an organolithium reagent exchanges its lithium atom for a halogen on an organic substrate. The rate of exchange is highly dependent on the halogen, with the reactivity order being I > Br > Cl > F. The reaction with aryl bromides is typically very rapid, even at low temperatures.[4]
Controlling Regioselectivity:
For the substrate this compound, the C6 position is occupied by a chlorine atom, leaving only the C2-bromo position as a potential site for DoM-related activity. However, halogen-lithium exchange with an aryl bromide is almost always significantly faster than the deprotonation of an aromatic C-H bond.
Therefore, the overwhelmingly favored reaction pathway is the halogen-lithium exchange at the C2 position . The reaction proceeds rapidly at -78 °C, selectively replacing the bromine atom with lithium. The resulting intermediate, (6-chloro-4-fluoro-2-methoxyphenyl)lithium, is then poised to react with a chosen electrophile. The methoxy group, while not directing a deprotonation event, helps to stabilize the resulting ortho-lithiated species.
Critical Safety Procedures for Handling n-Butyllithium
n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air or moisture.[5][6] Rigorous adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE):
-
A flame-resistant lab coat (e.g., Nomex) is required.[6][7] Standard cotton/polyester lab coats are flammable and offer inadequate protection.
-
Safety glasses or a full-face shield must be worn.
-
Gloves: A double-gloving technique using nitrile gloves underneath neoprene or butyl gloves is recommended for chemical resistance and handling.[5][6]
-
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[8] Glassware must be rigorously dried prior to use, typically by flame-drying under vacuum or oven-drying overnight.
-
Reagent Transfer:
-
Use proper syringe or cannula techniques for transferring n-BuLi solutions.[9]
-
Ensure syringes and needles are oven-dried and purged with inert gas before use.
-
The volume of reagent removed from the commercial bottle (e.g., AcroSeal or Sure/Seal) must be replaced with inert gas to maintain its integrity.[8]
-
-
Emergency Preparedness:
-
Never work alone when handling pyrophoric reagents.[9]
-
Keep a Class D fire extinguisher (for combustible metals) or a container of dry sand or powdered lime readily accessible to smother a fire. DO NOT USE a water or CO₂ extinguisher.
-
Ensure an emergency safety shower and eyewash station are unobstructed and within a 10-second travel distance.[6]
-
Experimental Protocol
This protocol details the formation of the aryllithium species and its subsequent trapping with a generic electrophile, trimethylsilyl chloride (TMSCl), to yield a stable, characterizable product.
Reagents and Equipment
| Reagent/Equipment | Specification |
| This compound | >98% purity |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M solution in hexanes |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O, freshly distilled or from a solvent purification system |
| Trimethylsilyl chloride (TMSCl) | >99%, freshly distilled |
| Saturated aq. NH₄Cl solution | |
| Diethyl ether or Ethyl acetate | Reagent grade, for extraction |
| Brine (Saturated aq. NaCl solution) | |
| Anhydrous MgSO₄ or Na₂SO₄ | For drying |
| Round-bottom flasks | Various sizes, flame-dried |
| Magnetic stirrer and stir bars | |
| Septa | |
| Syringes and needles | Gas-tight, various sizes, oven-dried |
| Inert gas supply | Nitrogen or Argon with a manifold/bubbler |
| Low-temperature bath | Dry ice/acetone (-78 °C) |
Reaction Workflow
Step-by-Step Procedure
-
Preparation:
-
Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Purge the entire system with inert gas for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Setup:
-
In the reaction flask, dissolve this compound (e.g., 10.0 mmol, 1.0 eq) in 40 mL of anhydrous THF.
-
Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
-
Lithiation:
-
Using a dry, gas-tight syringe, slowly add n-butyllithium (1.6 M in hexanes, 11.0 mmol, 1.1 eq) dropwise to the stirred solution over 10-15 minutes. It is crucial to keep the internal temperature below -70 °C during the addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. Successful lithiation should result in a slight color change (often to a pale yellow or orange hue).
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, add freshly distilled trimethylsilyl chloride (12.0 mmol, 1.2 eq) dropwise via syringe.
-
After the addition, stir the reaction at -78 °C for an additional 30 minutes.
-
-
Workup and Purification:
-
Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature over 1 hour.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether or ethyl acetate. Separate the organic layer.
-
Extract the aqueous layer twice more with 25 mL portions of the organic solvent.
-
Combine the organic layers and wash with 30 mL of water, followed by 30 mL of brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired silylated product.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Recovery of starting material | 1. Inactive n-BuLi reagent. 2. Insufficiently dried glassware or solvent. 3. Reaction temperature too high. | 1. Titrate the n-BuLi solution to determine its exact molarity before use.[10] 2. Ensure all glassware is rigorously flame-dried under vacuum and solvents are anhydrous. 3. Maintain strict temperature control at -78 °C. |
| Low yield of desired product | 1. Incomplete lithiation. 2. Degradation of the organolithium intermediate. 3. Impure electrophile. | 1. Increase the reaction time for lithiation to 1.5 hours. Consider using an additive like TMEDA to accelerate metalation.[2][11] 2. Do not allow the reaction to warm above -70 °C before quenching. 3. Use a freshly distilled or newly purchased electrophile. |
| Formation of multiple byproducts | 1. Side reactions due to temperature fluctuations. 2. Reaction of n-BuLi with THF solvent. | 1. Ensure efficient stirring and slow, controlled addition of reagents. 2. The reaction of n-BuLi with THF is slow at -78 °C but becomes significant at higher temperatures.[4][11] Perform the reaction promptly. |
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. mmlab.uoc.gr [mmlab.uoc.gr]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. collections.uhsp.edu [collections.uhsp.edu]
- 8. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. researchgate.net [researchgate.net]
- 11. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for 2-Bromo-6-chloro-4-fluoroanisole in Drug Discovery
Introduction: The Strategic Value of Polysubstituted Scaffolds
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of versatile and strategically functionalized molecular scaffolds. Phenol and phenolic ether motifs are recurrent features in a vast number of FDA-approved drugs, prized for their ability to engage in crucial interactions with biological targets.[1][2] When combined with a polyhalogenated substitution pattern, the resulting scaffold becomes a powerful tool for lead discovery and optimization.
2-Bromo-6-chloro-4-fluoroanisole emerges as a highly valuable, yet underexplored, building block for drug discovery programs. Its unique arrangement of three different halogens on an anisole core provides a nuanced platform for chemists to modulate physicochemical properties and to introduce molecular diversity with exceptional control. This guide elucidates the strategic application of this reagent, providing detailed protocols for its synthetic manipulation and a conceptual framework for its integration into a drug discovery workflow.
Physicochemical Properties and Strategic Rationale
The utility of this compound in drug design is a direct consequence of its distinct structural features. Each substituent serves a specific and often synergistic purpose.
| Property | Value |
| Molecular Formula | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol |
| CAS Number | 886499-78-1 |
| Appearance | Solid or Liquid (Predicted) |
| Key Reactive Sites | C2-Br (for cross-coupling), C6-Cl |
-
Anisole Core: The methoxy group is a common feature in pharmaceuticals. It acts as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, which is critical for optimizing binding to a target protein.[2]
-
4-Fluoro Substituent: The fluorine atom at the para-position is a bioisostere of a hydrogen atom but with profound effects on molecular properties. It is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can increase binding affinity through favorable interactions with the target protein.
-
6-Chloro Substituent: Chlorine is a prevalent halogen in approved drugs.[3] Its moderate size and lipophilicity allow it to occupy hydrophobic pockets within a binding site. Furthermore, chlorine can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly contribute to ligand-target binding affinity.
-
2-Bromo Substituent: The bromine atom is the primary synthetic handle on this scaffold. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[4] This differential reactivity is the cornerstone of its strategic value, enabling chemists to perform selective chemical modifications at the C2 position while leaving the C6-chloro position intact for potential later-stage functionalization.
Synthetic Utility: Chemoselective Functionalization
The key to unlocking the potential of this compound is the exploitation of the differential reactivity of its halogen substituents. Palladium-catalyzed cross-coupling reactions can be directed with high selectivity to the more reactive C-Br bond.
This selective approach allows for a modular and convergent synthesis strategy, where complex fragments can be appended to the anisole core in a controlled manner.
Experimental Protocols
The following protocols are generalized procedures for the selective functionalization of this compound at the C2-bromo position. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C2 position. This reaction is fundamental for creating biaryl structures common in kinase inhibitors and other drug classes.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the boronic acid, Pd(dppf)Cl₂, and the carbonate base.
-
Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe. The typical concentration is 0.1 M with respect to the starting anisole.
-
Heat the reaction mixture with vigorous stirring. A typical temperature range is 80-100 °C. For microwave-assisted reactions, 100-140 °C for 15-60 minutes is common.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-chloro-4-fluoroanisole.
Causality and Justification:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is effective for a wide range of substrates, including electron-rich and electron-poor boronic acids.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are generally effective and well-tolerated by many functional groups.
-
Inert Atmosphere: The active Pd(0) species in the catalytic cycle is sensitive to oxidation, making the exclusion of oxygen critical for catalyst longevity and reaction efficiency.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol facilitates the formation of a C-N bond, a key linkage in many classes of drugs. It allows for the introduction of primary or secondary amines at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.04-0.10 equiv)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a flow of inert gas, add the base to a dry Schlenk flask.
-
In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent to pre-form the catalyst.
-
Add the starting anisole, the amine, and the bulk of the solvent to the Schlenk flask containing the base.
-
Add the pre-formed catalyst solution to the reaction flask via syringe.
-
Seal the flask and heat the mixture with vigorous stirring. A typical temperature range is 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Justification:
-
Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos are essential. They promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation, and stabilize the palladium catalyst.
-
Base: A strong base is required to deprotonate the amine, facilitating its entry into the catalytic cycle. NaOtBu is highly effective but sensitive; Cs₂CO₃ is a milder but often equally effective alternative.
Conceptual Application in a Kinase Inhibitor Drug Discovery Program
To illustrate the utility of this compound, we present a hypothetical workflow targeting a generic protein kinase. Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site, with vectors for modification to achieve selectivity and desired pharmacokinetic properties.
In this conceptual workflow, the 2-bromo position is first used to install a key pharmacophore (an aniline moiety). This is followed by the construction of a heterocyclic core. The remaining chloro and fluoro substituents, along with the anisole group, define the initial properties of the scaffold. Subsequent lead optimization can then explore modifications at the less reactive C6-chloro position under more forcing conditions to build a structure-activity relationship (SAR) and identify a clinical candidate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-chloro-4-fluoroanisole
Welcome to the technical support center for the synthesis of 2-Bromo-6-chloro-4-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your product yield and purity. This compound is a valuable tri-halogenated intermediate, prized for its role as a versatile building block in the construction of complex molecules for medicinal chemistry and materials science.[1]
Synthesis Overview: The Core Reaction
The most common and direct route to synthesizing the target compound is through the electrophilic bromination of 2-chloro-4-fluoroanisole. The reaction is governed by the directing effects of the substituents on the aromatic ring. The potent ortho-, para-directing methoxy group (-OCH₃) is the dominant activating group, making the positions ortho to it the most nucleophilic. With the para-position and one ortho-position already occupied by fluorine and chlorine respectively, the bromine electrophile is selectively directed to the vacant C6 position.
Troubleshooting Guide: From Low Yields to Isomeric Impurities
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My reaction yield is very low or I'm recovering mostly starting material. What are the likely causes and how can I fix it?
Low conversion is a frequent issue that can typically be traced back to reaction conditions or reagent quality.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The combined deactivating effect of the two halogen substituents can make the reaction more sluggish than a simple anisole bromination.
-
Solution: Monitor the reaction progress using a suitable analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If you observe a significant amount of starting material after the initially planned reaction time, consider extending the duration. A moderate increase in temperature may also be necessary, but proceed with caution as this can also promote side-product formation.[2]
-
-
Ineffective Brominating Agent: The choice and quality of your brominating agent are critical.
-
Solution: For this synthesis, molecular bromine (Br₂) in a solvent like methylene chloride or chloroform is a standard choice.[3][4] Ensure your bromine is of high purity. An alternative is using N-Bromosuccinimide (NBS), which is a solid and can be easier to handle. NBS may require an acid catalyst or a polar solvent to generate the necessary electrophilic bromine species.[5]
-
-
Moisture Contamination: Water in the reaction can react with the brominating agent and deactivate any acid catalysts if used.
-
Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Question 2: I've isolated a product, but my NMR analysis shows a mixture of isomers. How can I improve the regioselectivity?
While the methoxy group strongly directs bromination to the C6 position, the formation of other isomers can occur, complicating purification and reducing the yield of the desired product.
Potential Causes & Solutions:
-
High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions, leading to a mixture of isomers.
-
Solution: Maintain strict temperature control. Start the addition of the brominating agent at a lower temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature.[6] This favors the kinetically controlled product, which is the desired this compound.
-
-
Incorrect Solvent Choice: The solvent can influence the reactivity of the electrophile and the stability of the intermediates.
-
Strongly Acidic Conditions: While an acid catalyst can increase the reaction rate, using a strong acid like concentrated sulfuric acid has been reported in related syntheses to produce a mixture of isomers.[3]
-
Solution: This reaction is often performed without a catalyst due to the activating nature of the methoxy group. If a catalyst is deemed necessary for a sluggish reaction, consider a milder Lewis acid and optimize its concentration carefully.
-
Question 3: The reaction seems to work, but I am observing multiple spots on my TLC, suggesting polybrominated byproducts. What's going wrong?
The formation of di-brominated or other poly-halogenated products occurs when the desired product, which is still an activated aromatic ring, undergoes a second bromination.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of the brominating agent is the most common cause of polybromination.
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of 2-chloro-4-fluoroanisole to the brominating agent (e.g., Br₂ or NBS). For precise control, add the brominating agent dropwise or in small portions over a period of time using a syringe pump.[2][3] This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
-
Localized High Concentrations: Adding the brominating agent too quickly can create localized areas of high concentration, promoting polybromination before the reagent has had time to disperse.
-
Solution: Ensure vigorous stirring of the reaction mixture and add the brominating agent slowly and steadily below the surface of the reaction solvent.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of this reaction? A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate mixture) to achieve good separation between the starting material and the more non-polar product. The starting material and product can be visualized under UV light. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are excellent choices.[3]
Q: What are the critical safety precautions for this synthesis? A: Molecular bromine (Br₂) is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves. Have a quenching agent, such as a sodium bisulfite or sodium thiosulfate solution, readily available to neutralize any spills.
Q: My final product is a dark oil or solid after work-up. How can I effectively purify it? A: A dark color often indicates residual bromine or iodine (if impurities were present).
-
Work-up: During the aqueous work-up, ensure you wash the organic layer thoroughly with a reducing agent solution (e.g., 5-10% sodium bisulfite) until the color disappears, followed by a wash with saturated sodium bicarbonate to remove any acidic residue, and finally with brine.[6]
-
Purification: The two main methods for purifying the final product are:
-
Vacuum Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be very effective at separating it from non-volatile impurities.[6]
-
Column Chromatography: For high purity, especially to remove isomers, flash column chromatography on silica gel is the preferred method.[7] Use a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.
-
Data Summary & Protocols
Table 1: Comparison of Bromination Conditions for Anisole Derivatives
| Starting Material | Brominating Agent | Solvent | Conditions | Yield | Reference |
| 2-Fluoroanisole | Bromine | Chloroform | Reflux, 6 hours | 79% | [6] |
| 2-Fluoroanisole | Bromine | Chloroform | Reflux, 9 hours | 91% | [4] |
| 4-Fluoroanisole | Bromine | Methylene Chloride | Room Temp, 6.5 hours | Not specified | [2][3] |
| Deactivated Arenes | NBS | Conc. H₂SO₄ | Room Temp | Good | [5] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a synthesized methodology based on common practices for similar electrophilic aromatic substitutions.[2][3][6]
Materials:
-
2-Chloro-4-fluoroanisole (1.0 eq)
-
Molecular Bromine (Br₂) (1.0 eq)
-
Methylene Chloride (CH₂Cl₂), anhydrous
-
5% Sodium Bisulfite (NaHSO₃) aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Saturated Sodium Chloride (NaCl) aqueous solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-4-fluoroanisole (1.0 eq) in anhydrous methylene chloride (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (1.0 eq) in a small amount of anhydrous methylene chloride. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes. Ensure the temperature of the reaction does not rise above 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's completion by TLC or GC.
-
Quenching: Once the starting material is consumed, cool the mixture again in an ice bath and slowly add 5% aqueous sodium bisulfite solution with vigorous stirring until the red-orange color of the bromine dissipates.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bisulfite solution, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.
Visual Schematics
Synthesis and Troubleshooting Workflow
Caption: General workflow for synthesis and troubleshooting.
Decision Tree for Low Yield Diagnosis
Caption: A decision tree for troubleshooting low product yields.
References
- 1. This compound|CAS 222712-93-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. prepchem.com [prepchem.com]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Bromo-6-chloro-4-fluoroanisole
Welcome to the technical support guide for the purification of 2-Bromo-6-chloro-4-fluoroanisole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this halogenated aromatic intermediate. The inherent physicochemical properties of this molecule can present unique challenges, from selecting an appropriate purification strategy to troubleshooting unexpected results.
This guide provides field-proven insights and structured methodologies to help you achieve high purity and yield. We will cover strategy selection, common troubleshooting scenarios in a Q&A format, frequently asked questions, and detailed standard operating procedures.
Section 1: Initial Analysis & Purification Strategy Selection
Before commencing any purification, a preliminary analysis of the crude reaction mixture is paramount. The choice of purification technique—be it chromatography, crystallization, or distillation—is dictated by the scale of the reaction, the physical state of your crude product (solid vs. oil), and the nature of the impurities.
Key Analytical Techniques for Crude Analysis:
-
Thin-Layer Chromatography (TLC): Essential for determining the number of components and for developing a solvent system for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility of components and their mass-to-charge ratio, aiding in the identification of byproducts.[1]
-
¹H NMR Spectroscopy: Can reveal the presence of starting materials, regioisomers, or other proton-containing impurities.
The following flowchart provides a logical pathway for selecting the most appropriate purification strategy based on your initial analysis.
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: My compound is streaking or tailing significantly on a standard silica gel TLC plate. What does this mean and how can I fix it for column chromatography?
Answer: Streaking or tailing on a silica gel TLC plate is a common issue with halogenated and electron-rich aromatic compounds. It often indicates strong interactions with the acidic silanol groups on the silica surface, which can lead to poor separation and yield loss during column chromatography.[2]
-
Causality: The lone pairs on the oxygen of the anisole group and the halogen atoms can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel. This can cause the compound to "stick" and elute slowly and broadly.
-
Troubleshooting Steps:
-
Solvent Polarity Adjustment: Tailing can sometimes be reduced by finding a more optimal solvent system. However, for acidic compounds, this is often insufficient.
-
Deactivate the Silica Gel: The most effective solution is often to neutralize the acidity of the silica gel. This can be done by adding a small amount of a basic modifier to your eluent.[3]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). This will compete for the acidic sites on the silica, allowing your compound to travel more cleanly.
-
Pyridine: A similar amount of pyridine can also be used.
-
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be an excellent alternative for acid-sensitive or basic compounds.[2]
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography, which separates based on hydrophobicity, can be a powerful option.
-
-
Question: I performed a flash column, but my fractions containing the product are still contaminated with a close-running impurity. What are my next steps?
Answer: Co-elution of impurities is a frequent challenge, especially with regioisomers or byproducts of similar polarity which are common in aromatic substitution reactions.
-
Causality: The impurity has a polarity very similar to your target compound, resulting in a small difference in retention factors (ΔRf) that is difficult to resolve with standard chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Shallow Gradient: If you used a gradient elution, try running a much shallower gradient around the elution point of your compound.
-
Isocratic Elution: If TLC shows a small but clear separation, a slow, isocratic (single solvent mixture) elution may provide the necessary resolution.[3]
-
Change Solvents: Sometimes, changing the solvent system entirely can alter selectivity. For example, switching from a Hexane/Ethyl Acetate system to a Toluene/Acetone system can change the pi-pi interactions between the compounds, the solvent, and the stationary phase, potentially improving separation.[4]
-
-
Re-purify using a different method:
-
Recrystallization: If the combined, slightly impure fractions yield a solid upon solvent removal, recrystallization is an excellent secondary purification step. The rigid structure of a crystal lattice is highly selective and can exclude impurities effectively.[5] (See SOP 2 for a detailed protocol).
-
Preparative HPLC: For high-value material or very difficult separations, High-Performance Liquid Chromatography (HPLC) with a C18 or a Phenyl-Hexyl column can offer superior resolving power. The different pi-pi interactions on a phenyl-based column can be particularly effective for separating halogenated aromatics.[6]
-
-
Question: My attempt at recrystallization failed; either nothing crashed out, or it oiled out instead of forming crystals. What went wrong?
Answer: Successful recrystallization depends critically on the choice of solvent and the cooling rate.[7][8]
-
Causality:
-
No Crystals: The solvent is too good, and your compound remains soluble even at low temperatures.[9] Alternatively, the solution may be supersaturated and requires nucleation to begin crystallization.
-
Oiling Out: The compound's solubility limit was exceeded while the solution was still too warm, causing it to come out as a liquid (oil) instead of forming a crystal lattice. This often happens when the solution is cooled too quickly.[9]
-
-
Troubleshooting Steps:
-
If Nothing Crystallizes:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.[10] Adding a "seed crystal" of the pure compound, if available, is also highly effective.[9]
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Add an Anti-Solvent: If you are using a solvent in which your compound is very soluble, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes cloudy, then add a drop or two of the first solvent to clarify before cooling. This is the basis of the two-solvent recrystallization method.[8]
-
-
If the Compound Oils Out:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to ensure the solution is no longer supersaturated at that high temperature.[9]
-
Slow Cooling: Allow the flask to cool very slowly. Let it stand at room temperature undisturbed, perhaps insulated with a beaker, before moving it to an ice bath. Slow cooling is critical for the formation of pure, well-defined crystals.[11]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound? A1: The impurity profile depends on the synthetic route. A common method is the bromination of a precursor like 4-chloro-2-fluoroanisole. Potential impurities include:
-
Starting Material: Unreacted 4-chloro-2-fluoroanisole.
-
Regioisomers: Bromination at other positions on the aromatic ring.
-
Di-brominated products: Over-reaction leading to the introduction of a second bromine atom.
-
Hydrolysis products: If harsh acidic or basic conditions are used, the methoxy group (-OCH₃) could potentially be hydrolyzed to a hydroxyl group (-OH).
Q2: Which analytical technique is best for assessing the final purity? A2: A combination of techniques is ideal for a comprehensive assessment.
-
GC-MS: Excellent for detecting volatile impurities and confirming the mass of the desired product.[1] The area percentage from the GC trace can provide a good estimate of purity.
-
Quantitative NMR (qNMR): By integrating the ¹H NMR signals of your product against a known internal standard, you can determine a very accurate purity value.
-
Melting Point Analysis: If the compound is a solid, a sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and depress the melting point.
Q3: Is this compound stable on silica gel? A3: Generally, halogenated anisoles are moderately stable. However, prolonged exposure to acidic silica gel, especially for extended periods during a slow column run, can potentially lead to degradation. If you observe the appearance of new, more polar spots on your TLC plates after spotting and letting the plate sit for 10-15 minutes before eluting, it may indicate on-plate decomposition. In such cases, deactivating the silica with triethylamine or using neutral alumina is recommended.[2]
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Flash Column Chromatography
This protocol is based on the widely accepted methodology for flash chromatography.[4][12]
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.3 for this compound.[4] Ensure good separation from all impurities.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a general rule is a 100:1 ratio of silica gel weight to crude product weight).
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a ~1 cm layer of sand.
-
Pack the column with silica gel (230-400 mesh) using either a dry packing or slurry method.[4] Gently tap the column to ensure even packing and remove air bubbles.
-
Add another ~1 cm layer of sand on top of the silica bed.
-
-
Column Equilibration: Pre-elute the packed column with 2-3 column volumes of your chosen solvent system. Do not let the solvent level drop below the top layer of sand.
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane or toluene).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or regulated air line) to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute.[3]
-
Collect fractions continuously and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.
SOP 2: Recrystallization
This protocol outlines the single-solvent recrystallization method.[5][8]
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but well when hot.[7] Test small amounts of your crude product with various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures with water) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue to add small portions of the hot solvent until the solid just dissolves completely.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[11] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any adhering impurities.
-
Drying: Allow the crystals to dry completely, either on the filter under vacuum or in a vacuum oven.
Section 5: Data & Reference Tables
Table 1: Common Solvents for Chromatography of Halogenated Aromatics
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane / Heptane | 0.1 | 69 / 98 | Standard non-polar component for normal-phase chromatography.[7] |
| Toluene | 2.4 | 111 | Can offer different selectivity due to pi-pi interactions. |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving moderately polar compounds; use with caution due to low boiling point.[7] |
| Diethyl Ether | 2.8 | 35 | Volatile; good for eluting moderately polar compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A versatile, moderately polar solvent.[7] |
| Acetone | 5.1 | 56 | A strong polar solvent, often used in small percentages to increase eluent strength.[7] |
References
- 1. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. biotage.com [biotage.com]
Technical Support Center: Suzuki Coupling of Polysubstituted Anisoles
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of polysubstituted anisoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. As a Senior Application Scientist, I've compiled this guide to address the common challenges encountered in the lab, providing not only troubleshooting steps but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve specific problems you may encounter during your experiments.
Problem 1: Low to No Yield
This is one of the most frequent challenges, often stemming from the inherent properties of polysubstituted anisoles.
Q1: I'm seeing very low conversion of my polysubstituted aryl chloride/bromide anisole starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion with polysubstituted anisoles, particularly with less reactive aryl chlorides, is a common hurdle. The methoxy group (-OCH₃) is an electron-donating group, which can deactivate the aryl halide towards oxidative addition, the first and often rate-limiting step in the Suzuki-Miyaura catalytic cycle.[1][2] Furthermore, multiple substituents on the anisole ring, especially in the ortho positions, can introduce significant steric hindrance, further impeding the approach of the palladium catalyst.[3][4][5]
Troubleshooting Protocol:
-
Evaluate Your Catalyst System:
-
Ligand Choice is Critical: For electron-rich and sterically hindered substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6] Switch to bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the crucial oxidative addition step and accelerate the final reductive elimination step.[7][8][9]
-
Palladium Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions facilitate its reduction to the active Pd(0) species.[8] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle pre-catalyst for more reliable initiation.[8]
-
-
Optimize Reaction Conditions:
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[10][11][12] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[13]
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard.[6][14] The water can aid in dissolving the base and facilitating the catalytic cycle. Ensure your solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst.[8]
-
Temperature: Increased temperature can often overcome the activation energy barrier for sterically hindered substrates. Reactions are typically run at elevated temperatures (80-110 °C).[14]
-
-
Check Reagent Quality:
Problem 2: Significant Byproduct Formation
The formation of side products can complicate purification and reduce the yield of your desired compound.
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is a common side reaction, often promoted by the presence of oxygen.[8] Oxygen can oxidize the Pd(0) catalyst to Pd(II) and also facilitate the homocoupling pathway.
Troubleshooting Protocol:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents are thoroughly degassed before use by methods such as sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.[14]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.
-
Control Reaction Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling. Try reducing the equivalents of the boronic acid to 1.1-1.2 equivalents.
Problem 3: Catalyst Deactivation
Loss of catalytic activity during the reaction can lead to incomplete conversion.
Q3: My reaction starts but then stalls before completion. I suspect catalyst deactivation. What are the potential causes and solutions?
A3: Catalyst deactivation can occur through several mechanisms, including the formation of inactive palladium species or poisoning of the catalyst.[15][16][17] With polysubstituted anisoles, steric bulk can sometimes lead to the formation of inactive palladium dimers or clusters.[1] Product inhibition, where the biaryl product coordinates strongly to the palladium center, can also slow down or stop the catalytic cycle.[15]
Troubleshooting Protocol:
-
Ligand Selection: As with low yield issues, the choice of ligand is paramount. Bulky, electron-rich ligands not only promote the desired reaction steps but also stabilize the active palladium species, preventing aggregation and deactivation.[7]
-
Catalyst Loading: While it may seem counterintuitive, a very low catalyst loading can sometimes be more susceptible to deactivation by trace impurities. If you suspect deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be beneficial.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. If the reaction stalls, it may be beneficial to add a second portion of the catalyst and ligand.
-
Consider Heterogeneous Catalysts: For some applications, particularly in process chemistry, heterogeneous palladium catalysts (e.g., Pd on carbon) can offer greater stability and easier removal, although they may exhibit lower activity for challenging substrates.[18] A key challenge with heterogeneous catalysts is metal leaching into the product.[18]
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of ortho,ortho'-disubstituted anisoles so challenging?
A1: The coupling of ortho,ortho'-disubstituted anisoles represents a significant steric challenge.[3][19] The two substituents flanking the reaction site create a highly congested environment around the carbon-halogen bond. This severely hinders the oxidative addition of the palladium catalyst. Furthermore, after transmetalation, the resulting diorganopalladium(II) intermediate is also sterically crowded, making the final reductive elimination step to form the C-C bond more difficult.[20] Overcoming this requires highly active catalyst systems with very bulky and electron-donating ligands.[4][5][21]
Q2: Can I use aryl chlorides as coupling partners for polysubstituted anisoles?
A2: Yes, but it is significantly more challenging than using the corresponding aryl bromides or iodides.[2] The C-Cl bond is stronger than C-Br and C-I bonds, making oxidative addition more difficult.[2] To successfully couple aryl chlorides, especially electron-rich ones like polysubstituted anisoles, it is almost always necessary to use specialized, highly active catalyst systems. These typically involve bulky, electron-rich phosphine ligands or N-heterocyclic carbenes.[22][23][24][25]
Q3: What is the role of water in my Suzuki coupling reaction?
A3: While not always essential, the addition of a small amount of water to the solvent system (e.g., dioxane/water or THF/water) can be beneficial for several reasons. It can help to dissolve inorganic bases like K₂CO₃ or K₃PO₄, leading to a more homogeneous reaction mixture.[14] Additionally, water can play a role in the mechanism, particularly in the transmetalation step, by facilitating the formation of the active boronate species.[26]
Visualizing the Challenges
To better understand the key steps and challenges, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the impact of steric hindrance.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Steric hindrance from ortho-substituents impeding catalyst approach.
Recommended Reaction Components for Polysubstituted Anisoles
| Component | Recommended Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(II) sources are common but require in situ reduction. Pd(0) sources can offer more reliable initiation. |
| Ligand | Buchwald-type: XPhos, SPhos, RuPhosNHCs: IPr, IMes | Bulky, electron-rich ligands are essential for promoting oxidative addition and reductive elimination with challenging substrates.[7][8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate transmetalation without causing side reactions.[13] |
| Solvent | Dioxane, THF, Toluene, DMF (often with H₂O) | Aprotic polar solvents are generally effective. The choice may depend on substrate solubility and reaction temperature.[6][14] |
| Boron Reagent | Boronic Acid, Pinacol Boronate Ester | Boronate esters can offer enhanced stability compared to the corresponding boronic acids, minimizing protodeboronation.[1] |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
Technical Support Center: Optimization of Catalyst Loading for Reactions with 2-Bromo-6-chloro-4-fluoroanisole
Welcome to the technical support center dedicated to the synthetic applications of 2-Bromo-6-chloro-4-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during catalytic cross-coupling reactions. Our focus is on the strategic optimization of catalyst loading to enhance reaction efficiency, minimize costs, and ensure reproducible results.
Introduction: The Chemistry of this compound
This compound is a versatile tri-halogenated building block prized in medicinal chemistry and materials science.[1] Its utility stems from the graded reactivity of its carbon-halogen bonds, which allows for selective, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond, a principle rooted in the lower bond dissociation energy of the C-Br bond that facilitates the rate-determining oxidative addition step.[2][3] This guide provides a framework for leveraging this reactivity to optimize catalyst loading for common transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common preliminary questions that form the basis for successful reaction development.
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening, a catalyst loading of 0.5–2.0 mol% is a robust starting point.[4][5] This concentration is generally sufficient to achieve good conversion without being excessively wasteful. If the reaction proceeds efficiently, the loading can be systematically lowered in subsequent optimization experiments. Some systems have demonstrated success with loadings as low as 0.0025 mol%, though this is highly dependent on the specific substrates, ligands, and reaction conditions.[6]
Q2: How can I ensure the reaction is selective for the C-Br bond over the C-Cl bond?
A2: The inherent reactivity difference (C-Br > C-Cl) is the primary driver of selectivity.[2][3] To exploit this, use mild reaction conditions. This includes keeping the temperature as low as feasible (typically 70-100 °C) and avoiding overly active catalyst systems that might begin to activate the C-Cl bond.[7] The choice of ligand is also critical; ligands that promote oxidative addition at lower temperatures will favor C-Br activation. By carefully controlling these parameters, you can achieve highly selective coupling at the C6-bromo position while leaving the C4-chloro group available for subsequent transformations.[3]
Q3: Which palladium precursors and ligands are most effective for reactions with this substrate?
A3: The choice is reaction-dependent.
-
For Suzuki-Miyaura Reactions: Pre-catalysts are often more reliable.[4] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and palladacycle pre-catalysts. These are typically paired with phosphine ligands like SPhos, XPhos, or dppf, which stabilize the catalyst and facilitate the catalytic cycle.
-
For Buchwald-Hartwig Aminations: This reaction often requires more specialized, bulky, and electron-rich ligands to facilitate the C-N bond formation. Ligands such as RuPhos, BrettPhos, and t-BuXPhos are highly effective, particularly when paired with palladium pre-catalysts.[8] Using preformed catalysts can yield more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[8][9]
Q4: My reaction is inconsistent. How critical are anhydrous solvents and an inert atmosphere?
A4: Absolutely critical. Palladium(0), the active catalytic species, is highly sensitive to oxygen, which can lead to catalyst deactivation.[8][10] Similarly, moisture can interfere with many aspects of the catalytic cycle, including causing the protodeboronation of boronic acids in Suzuki couplings.[4][11] Always use freshly distilled, anhydrous, and thoroughly degassed solvents. Maintaining the reaction under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish is essential for reproducibility and high yields.[10]
Section 2: Troubleshooting Guide for Catalyst Optimization
This section provides a structured, question-and-answer approach to resolving common issues encountered during catalyst loading optimization.
Problem Cluster 1: Low or No Product Conversion
Q: My reaction shows very low conversion even with a 2 mol% catalyst loading. What are my first troubleshooting steps?
A: Low conversion is a common but solvable issue. A systematic check of your reaction parameters is the most effective approach. The primary culprits are often an inactive catalyst, impure reagents, or an inadequate reaction environment.
Troubleshooting Workflow for Low Conversion
Below is a decision-making workflow to diagnose the root cause of low product yield.
Caption: A systematic workflow for troubleshooting low conversion.
Problem Cluster 2: Catalyst Deactivation & Stalled Reactions
Q: My reaction starts well but stalls at ~50-60% conversion. What causes this and how can I fix it?
A: Reaction stalling is a classic sign of catalyst deactivation. The active Pd(0) species is being converted into an inactive state over the course of the reaction.
Common Causes of Catalyst Deactivation:
-
Poisoning: Impurities in the starting materials or coordinating functional groups on the substrate itself can bind irreversibly to the palladium center, inhibiting its activity.[11][12][13]
-
Formation of Inactive Pd Species: At higher temperatures or with insufficient ligand, Pd(0) can aggregate into palladium black, which is catalytically inactive.[12] In some cases, the catalyst can be converted to an inactive dimeric or monomeric state.[14][15]
-
Ligand Degradation: The phosphine ligands themselves can be susceptible to oxidation or other degradation pathways, especially if the inert atmosphere is not rigorously maintained.
Solutions:
-
Increase Ligand Ratio: Try increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1 or 2:1). Excess ligand can help stabilize the active monomeric catalyst and prevent aggregation.[4]
-
Switch to a More Robust Ligand: Biarylphosphine ligands (e.g., Buchwald ligands) are designed for high stability and activity and can often overcome deactivation issues seen with simpler phosphines.[16]
-
Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition.[8] Determine the minimum temperature required for efficient reaction.
-
Use a Pre-catalyst: Pre-formed palladium pre-catalysts are often more stable and generate the active Pd(0) species more cleanly and efficiently, leading to a longer catalyst lifetime.[17]
Problem Cluster 3: Side Product Formation
Q: I'm observing significant hydrodehalogenation (replacement of Br with H). How can I minimize this side reaction?
A: Hydrodehalogenation is a common side reaction, especially with electron-rich substrates or when trace amounts of water are present.
Strategies to Minimize Hydrodehalogenation:
-
Ensure Strictly Anhydrous Conditions: This is the most critical factor. Use oven-dried glassware, freshly distilled anhydrous solvents, and dry reagents.[8]
-
Choice of Base: Some bases are more prone to promoting this side reaction. If using an alkoxide base like NaOtBu, ensure it is from a fresh, unopened container. In some cases, switching to a carbonate or phosphate base (e.g., K₃PO₄, Cs₂CO₃) can be beneficial.
-
Optimize Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the incidence of side reactions. Monitor the reaction closely and stop it once the starting material is consumed.
Section 3: Advanced Optimization Protocols
Once a reaction is proven feasible, the next step is to optimize the catalyst loading for efficiency and cost-effectiveness.
Experimental Protocol 1: Systematic Catalyst Loading Screen
This protocol outlines a method to determine the minimum required catalyst loading for your specific reaction.
-
Baseline Reaction: Set up the reaction using the previously determined optimal conditions (ligand, base, solvent, temperature) with a 1.0 mol% catalyst loading. This will serve as your benchmark.
-
Prepare a Catalyst Stock Solution: To ensure accurate dispensing of small quantities, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. For example, dissolve the required amounts for a 1 mol% reaction in 1 mL of solvent.
-
Set Up Parallel Reactions: In parallel, set up reactions with decreasing catalyst loadings: 0.5 mol%, 0.2 mol%, 0.1 mol%, and 0.05 mol% . Use the stock solution to add the precise amount of catalyst.
-
Monitor Progress: Take aliquots from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyze them by a suitable method (LCMS, GC, or TLC) to determine the percent conversion.
-
Analyze Results: Compare the conversion rates and final yields across the different loadings. The optimal loading is the lowest amount that provides a high yield in a reasonable timeframe.
Data Recording Table for Catalyst Loading Screen
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) | Notes (e.g., color change, precipitation) |
| 1.0 | 1 | |||
| 1.0 | 4 | |||
| 1.0 | 24 | |||
| 0.5 | 1 | |||
| 0.5 | 4 | |||
| 0.5 | 24 | |||
| 0.2 | ... | |||
| 0.1 | ... | |||
| 0.05 | ... |
Workflow for Systematic Catalyst System Optimization
This diagram illustrates the logical flow from initial screening to a fully optimized, low-catalyst-loading process.
Caption: A workflow for optimizing catalyst loading.
Section 4: Reference Data
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Substrate | This compound (1.0 eq) | This compound (1.0 eq) |
| Coupling Partner | Arylboronic Acid or Ester (1.2 - 1.5 eq) | Amine (1.2 eq) |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | G3/G4 Palladacycle Pre-catalyst (1-2 mol%) |
| Ligand | SPhos or XPhos (1.1 - 1.5 eq to Pd) | RuPhos or BrettPhos (1.1 - 1.5 eq to Pd) |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 eq) | NaOtBu or LHMDS (1.2 - 1.5 eq) |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Toluene or Dioxane |
| Temperature | 80 - 110 °C | 90 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Note: These are generalized starting points. Optimization for each specific substrate pair is highly recommended.[2][8][18]
References
- 1. This compound|CAS 222712-93-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomer Separation of Bromo-Chloro-Fluoroanisoles
Welcome to the technical support center for the chromatographic separation of bromo-chloro-fluoroanisole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these complex positional isomers. Here, we combine fundamental chromatographic principles with field-proven insights to help you optimize your separations and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating bromo-chloro-fluoroanisole isomers?
Separating positional isomers of bromo-chloro-fluoroanisoles is inherently challenging due to their very similar physicochemical properties. These isomers share the same molecular weight and often have nearly identical boiling points and polarities. The subtle differences in their dipole moments and molecular shapes, arising from the different positions of the bromine, chlorine, and fluorine atoms on the anisole ring, are the key to achieving separation. The primary difficulties include poor resolution, co-elution, and peak tailing.
Q2: Which chromatographic technique, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is generally preferred for this type of separation?
Both GC and HPLC can be employed, and the choice depends on the specific isomers, the available equipment, and the goals of the analysis.
-
Gas Chromatography (GC) is often the first choice for volatile and semi-volatile compounds like halogenated anisoles. Separation in GC is primarily driven by differences in boiling points and interactions with the stationary phase. Specialized GC columns with unique selectivities are often required to resolve these isomers.[1]
-
High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase or normal-phase modes, can also be effective. In HPLC, separation is governed by the partitioning of the analytes between the mobile and stationary phases.[2] Stationary phases that offer alternative selectivities, such as phenyl or pentafluorophenyl (PFP) phases, can be particularly useful for separating aromatic positional isomers.[3][4]
Q3: What are the recommended starting conditions for separating these isomers?
For initial method development, consider the following starting points:
For Gas Chromatography (GC):
-
Column: A mid-polarity capillary column, such as one with a cyanopropylphenyl or trifluoropropyl stationary phase, is a good starting point. For more challenging separations, consider columns with liquid crystalline stationary phases, which are known for their high selectivity towards positional isomers.[5]
-
Carrier Gas: Use an inert carrier gas like helium or hydrogen at an optimal flow rate.
-
Temperature Program: Start with a slow oven temperature ramp to maximize the interaction of the isomers with the stationary phase.[1] A typical program might start at a low temperature (e.g., 60-80°C) and ramp up to a higher temperature (e.g., 200-250°C) at a rate of 2-5°C/min.
For High-Performance Liquid Chromatography (HPLC):
-
Column: A PFP (pentafluorophenyl) or a phenyl-hexyl column is highly recommended. These columns provide alternative selectivities for halogenated compounds through pi-pi interactions and dipole-dipole interactions.[6][7] A standard C18 column may not provide sufficient resolution.
-
Mobile Phase: In reversed-phase mode, a mixture of acetonitrile or methanol and water is common.[8] Start with a gradient elution to screen a wide range of solvent strengths. For normal-phase chromatography, a non-polar solvent system like hexane and isopropanol can be used with a silica or cyano-bonded column.[9]
-
Detector: A UV detector is typically suitable, as the aromatic ring of the anisoles absorbs UV light.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Resolution or Co-elution of Isomers
Poor resolution is the most common issue when separating closely related isomers.[1]
Root Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: The primary reason for poor resolution is often the choice of the stationary phase. Standard, non-polar phases may not have the necessary selectivity to differentiate between the subtle structural differences of the isomers.
-
GC Solution: Switch to a more polar or a specialized stationary phase. Columns with phenyl, cyanopropyl, or trifluoropropyl functionalities offer different interaction mechanisms (e.g., dipole-dipole, pi-pi) that can enhance selectivity for aromatic isomers.[10] For extremely difficult separations, consider columns with liquid crystalline phases.[11]
-
HPLC Solution: Move beyond standard C18 columns. PFP columns are particularly effective for halogenated aromatic compounds due to their unique electronic and steric interactions.[12][13] Phenyl-based columns can also provide enhanced pi-pi interactions.[14]
-
-
Suboptimal Temperature Program (GC): A temperature ramp that is too fast will not allow for sufficient interaction between the analytes and the stationary phase, leading to co-elution.[1]
-
Solution: Decrease the temperature ramp rate, especially around the elution temperature of the target isomers. Introducing an isothermal hold at a specific temperature can also improve resolution.
-
-
Incorrect Mobile Phase Composition (HPLC): The organic modifier and its proportion in the mobile phase significantly impact selectivity.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Acetonitrile can engage in pi-pi interactions, which may be beneficial on phenyl-based columns.[9] Also, fine-tune the gradient slope; a shallower gradient can often improve the separation of closely eluting peaks.
-
-
Low Column Efficiency: An inefficient column will lead to broad peaks and poor resolution.
-
Solution: Ensure the column is properly installed and conditioned. Check for and address any dead volumes in the system. In GC, ensure the carrier gas flow rate is optimal.
-
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for diagnosing poor peak resolution.
Problem 2: Tailing Peaks
Peak tailing can compromise resolution and quantification accuracy.
Root Causes & Solutions:
-
Active Sites in the System: Unwanted interactions between the analytes and active sites (e.g., acidic silanol groups) in the GC inlet liner, column, or HPLC column can cause peak tailing.[1]
-
GC Solution: Use a deactivated inlet liner. Ensure the column is properly installed to avoid contact between the analytes and metal parts of the injector. If the column is old, the stationary phase may be degraded, exposing active sites; in this case, the column should be replaced.
-
HPLC Solution: For basic analytes, tailing on silica-based columns can be an issue. Using a highly deactivated, end-capped column can help. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mitigate tailing, but this may affect MS detection.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Mobile Phase pH (HPLC): If the analytes have ionizable groups, the mobile phase pH can significantly affect peak shape.
-
Solution: Adjust the mobile phase pH to ensure the analytes are in a single, un-ionized form.
-
Decision Tree for Column Selection
Caption: A decision tree for selecting the appropriate chromatographic column.
Experimental Protocols
Protocol 1: GC-MS Screening Method for Bromo-Chloro-Fluoroanisole Isomers
This protocol provides a starting point for developing a GC-MS method.
-
System Preparation:
-
GC System: Agilent 8890 GC or equivalent.
-
MS Detector: Agilent 5977B MSD or equivalent.
-
Column: Agilent DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
GC Parameters:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50-350 m/z.
-
-
Expected Results: This method should provide initial separation of some isomers. Further optimization of the temperature program (e.g., slower ramp rate) may be necessary to resolve closely eluting peaks.
Protocol 2: HPLC-UV Screening Method for Bromo-Chloro-Fluoroanisole Isomers
This protocol provides a starting point for developing an HPLC-UV method.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: Agilent Poroshell 120 PFP (100 mm x 4.6 mm, 2.7 µm) or equivalent PFP column.[13]
-
-
HPLC Parameters:
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 40% B.
-
1-10 min: 40% to 90% B.
-
10-12 min: 90% B.
-
12-12.1 min: 90% to 40% B.
-
12.1-15 min: 40% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
-
Expected Results: This method is expected to provide good selectivity for the halogenated anisole isomers. The gradient can be adjusted to improve the resolution of critical pairs.
Quantitative Data Summary
| Parameter | GC | HPLC |
| Primary Separation Principle | Volatility & Stationary Phase Interaction | Partitioning between Mobile & Stationary Phases |
| Recommended Column Type | Mid-polarity (e.g., Cyanopropyl) or Specialty (e.g., Liquid Crystalline) | PFP or Phenyl-Hexyl |
| Typical Mobile/Carrier Phase | Helium or Hydrogen | Acetonitrile/Water or Methanol/Water |
| Key Optimization Parameter | Oven Temperature Program | Mobile Phase Gradient & Composition |
| Common Issues | Co-elution, Peak Tailing | Poor Resolution, Peak Tailing |
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. vurup.sk [vurup.sk]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. Separation of Anisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. separation of positional isomers - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES [fair.unifg.it]
- 12. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 13. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimal Base and Solvent Selection for Suzuki Coupling of 2-Bromo-6-chloro-4-fluoroanisole
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance and troubleshooting for the Suzuki-Miyaura cross-coupling of the challenging substrate, 2-Bromo-6-chloro-4-fluoroanisole. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.
Understanding the Substrate: this compound
The successful Suzuki coupling of this compound is a nuanced task due to the electronic and steric properties of the molecule. The electron-donating methoxy group (-OCH₃) activates the aromatic ring, while the electron-withdrawing halogens (-Br, -Cl, -F) have a deactivating effect. The reactivity of the aryl halides in Suzuki coupling generally follows the trend I > Br > OTf >> Cl.[1][2] In this substrate, the bromine atom is the primary site for oxidative addition by the palladium catalyst. However, the presence of the adjacent chloro and methoxy groups introduces significant steric hindrance, which can impede the approach of the bulky catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of this compound?
A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle and serves multiple functions.[3] Its primary role is to activate the boronic acid for the transmetalation step.[4] There are two widely accepted mechanisms for this activation[5][6]:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily transfers its organic group to the palladium center.[6]
-
Hydroxide Pathway: The base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide species. This intermediate then reacts with the neutral boronic acid.[6]
The choice of base directly impacts reaction kinetics and can influence the prevalence of side reactions.
Q2: Which class of bases is generally recommended for this substrate?
A2: For a sterically hindered and electronically complex substrate like this compound, moderately strong inorganic bases are typically the first choice. Weaker bases may not be effective in promoting the transmetalation step, while overly strong bases can lead to undesired side reactions. Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][7] In some cases, for particularly challenging couplings involving hindered substrates, stronger bases like alkali metal alkoxides (e.g., LiOtBu) might be necessary, but their use should be carefully optimized to avoid decomposition.[8]
Q3: How does the choice of solvent affect the Suzuki coupling of this polyhalogenated anisole?
A3: The solvent plays a crucial role in solubilizing the reactants, stabilizing the catalytic species, and influencing the reaction rate and selectivity.[9] For Suzuki couplings, a variety of solvents can be employed, often as a mixture with water.[3][10] Common choices include:
-
Ethereal solvents: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are widely used.[10]
-
Aromatic hydrocarbons: Toluene and xylenes are also common.[10]
-
Polar aprotic solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective but may require more careful control of reaction conditions.[10]
The addition of a small amount of water is often beneficial as it can help to dissolve the inorganic base and facilitate the transmetalation step.[3][10]
Troubleshooting Guide
This section addresses specific issues you might encounter during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
-
Inefficient Oxidative Addition: The steric hindrance around the bromine atom may be impeding the initial oxidative addition of the palladium(0) catalyst.
-
Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1] Degas all solvents and reagents thoroughly before use.
-
-
Insufficiently Active Base: The chosen base may not be strong enough to promote transmetalation.
-
Solution: Switch to a stronger base. For example, if K₂CO₃ is ineffective, try K₃PO₄ or Cs₂CO₃.
-
Issue 2: Formation of Dehalogenated Byproduct (2-Chloro-4-fluoroanisole)
Possible Causes & Solutions
-
Presence of a Hydride Source: The dehalogenation of aryl halides is a common side reaction in Suzuki coupling and is often mediated by a palladium-hydride (Pd-H) species.[2][10] This can be formed from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[2]
-
Solution 1 (Base Selection): Avoid strongly basic conditions if possible. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over strong alkoxide bases.[2]
-
Solution 2 (Solvent Choice): While some water is often beneficial, excess water can be a proton source.[2] Use anhydrous solvents if dehalogenation is a significant issue. Avoid alcoholic solvents which can act as hydride donors.[10]
-
Solution 3 (Ligand Modification): Employing bulkier, more electron-donating ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination pathway over the competing dehalogenation pathway.[2]
-
Issue 3: Significant Homocoupling of the Boronic Acid
Possible Causes & Solutions
-
Presence of Pd(II) Species and Oxygen: The homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[10][11] If a Pd(II) precatalyst is used, it must be reduced to the active Pd(0) state. In the presence of oxygen, the re-oxidation of Pd(0) to Pd(II) can occur, leading to a catalytic cycle for homocoupling.
-
Solution: Rigorously exclude oxygen from the reaction system by thoroughly degassing all reagents and maintaining a positive pressure of an inert gas.[11] Using a Pd(0) source directly can also mitigate this issue.
-
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient boronic acids or sterically hindered aryl halides, homocoupling can occur through a mechanism involving protonolysis of the boronic acid followed by a second transmetalation.[12]
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the boronic acid is common, but a large excess should be avoided.
-
Experimental Protocol: A Recommended Starting Point
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.08 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining 1,4-dioxane and water (typically a 4:1 to 10:1 dioxane:water ratio).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Base and Solvent Screening
The following table provides a generalized summary of expected outcomes based on the choice of base and solvent for the Suzuki coupling of this compound. Actual results may vary depending on the specific boronic acid and other reaction parameters.
| Base | Solvent System | Expected Outcome | Potential Issues |
| K₃PO₄ | Dioxane/Water (4:1) | Good to Excellent Yield. Generally a robust choice for hindered substrates. | |
| Cs₂CO₃ | Toluene/Water (10:1) | Good to Excellent Yield. Often provides enhanced reactivity. | Higher cost. |
| K₂CO₃ | THF/Water (4:1) | Moderate to Good Yield. May be less effective for highly hindered couplings. | Slower reaction rates. |
| LiOtBu | Anhydrous Dioxane | Variable Yield. Can be effective for very challenging couplings. | Increased risk of dehalogenation and other side reactions. |
| KF | Anhydrous THF | Moderate Yield. Can be a good option for base-sensitive substrates. | May require higher temperatures or longer reaction times. |
Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-6-chloro-4-fluoroanisole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated anisoles are fundamental building blocks in modern synthetic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of multiple, distinct halogen atoms on the anisole scaffold, as seen in 2-Bromo-6-chloro-4-fluoroanisole, offers a rich platform for selective functionalization. However, the reactivity of any specific C-X bond or aromatic C-H bond is not intrinsic; it is profoundly influenced by the electronic and steric interplay of all substituents on the ring.
This guide provides an in-depth comparison of the reactivity of this compound against its positional isomers. We will dissect how the relative positioning of the methoxy, bromo, chloro, and fluoro substituents dictates the molecule's behavior in three key classes of organic reactions: metal-catalyzed cross-coupling, directed ortho-metalation, and nucleophilic aromatic substitution. By understanding these structure-reactivity relationships, researchers can strategically select isomers and reaction conditions to achieve desired synthetic outcomes with high regioselectivity.
The Underlying Principles: Electronic and Steric Effects
The reactivity of a substituted benzene ring is governed by the cumulative electronic (inductive and resonance) and steric effects of its substituents.
-
Methoxy Group (-OCH₃): The oxygen's lone pairs exert a strong electron-donating resonance effect (+M), which enriches the ortho and para positions with electron density. This effect generally outweighs its electron-withdrawing inductive effect (-I), making the methoxy group a powerful activating group and an ortho, para-director for electrophilic aromatic substitution.[1][2][3] In the context of this guide, it also serves as a potent directing group for ortho-metalation.[4][5][6]
-
Halogens (-F, -Cl, -Br): Halogens present a duality of effects. Their high electronegativity results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[7][8][9] Conversely, their lone pairs can be donated into the ring via resonance (+M), directing incoming electrophiles to the ortho and para positions.[10][11] For halogens, the -I effect dominates, making them deactivating overall.[7][10]
-
Steric Hindrance (Ortho Effect): Substituents at the ortho positions (C2, C6) relative to a reactive center can physically impede the approach of reagents.[12] This "ortho effect" can dramatically alter reaction rates and even dictate reaction pathways, for instance, by inhibiting the planarity required for resonance or by blocking access to a specific site.[13][14]
These fundamental principles form the basis for predicting the distinct chemical behavior of each isomer.
Comparative Reactivity in Key Synthetic Transformations
We will now explore the reactivity of this compound and its isomers in three mechanistically distinct and synthetically valuable reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[15][16] The critical first step, oxidative addition, is highly sensitive to the nature of the carbon-halogen bond.
Reactivity Hierarchy: The ease of oxidative addition to a Pd(0) catalyst follows the order: C-I > C-Br > C-OTf > C-Cl >> C-F .
Analysis of this compound: In this isomer, the C-Br bond is overwhelmingly the most reactive site for cross-coupling. The C-Cl and C-F bonds will remain intact under standard Suzuki conditions, allowing for highly selective functionalization at the C2 position. However, the presence of two ortho substituents (the methoxy group at C1 and the chloro group at C6) creates significant steric congestion around the C-Br bond. This may necessitate the use of specialized catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases to facilitate the oxidative addition step and achieve high yields.
Comparison with Isomers:
| Isomer | Most Reactive Site | Expected Relative Rate | Rationale |
| This compound | C-Br | Moderate | Highly selective for C-Br bond. Steric hindrance from two ortho groups may slow the reaction. |
| 4-Bromo-2-chloro-6-fluoroanisole | C-Br | Fast | Highly selective for C-Br bond. The bromine is at the less hindered C4 position, facilitating faster oxidative addition. |
| 2-Bromo-4-chloro-6-fluoroanisole | C-Br | Moderate-Fast | Highly selective for C-Br bond. Steric hindrance from one ortho methoxy group is less severe than in the title compound. |
This predictable selectivity is a powerful tool, enabling sequential, site-selective cross-couplings if different types of halogens are present on the same aromatic core.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Reaction: Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 mmol, 242.4 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 2.0 mL)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.
-
Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 2-phenyl-6-chloro-4-fluoroanisole.
Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange
Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base (typically an organolithium) to deprotonate an adjacent ortho C-H bond.[4][6] The methoxy group is an excellent DMG.[5][17] However, in polyhalogenated systems, DoM competes with a much faster process: lithium-halogen exchange.
Reactivity Hierarchy: The rate of lithium-halogen exchange follows the order: I > Br > Cl > F .
Analysis of this compound: This isomer has no C-H bonds ortho to the methoxy DMG. Therefore, DoM is impossible. When treated with an organolithium reagent like n-butyllithium or sec-butyllithium, a rapid lithium-bromine exchange will occur at the C2 position, as the C-Br bond is far more susceptible to this reaction than the C-Cl or C-F bonds. This generates a specific aryllithium intermediate that can be trapped with various electrophiles.
Comparison with Isomers:
| Isomer | Reagent (e.g., n-BuLi) | Predominant Pathway | Rationale |
| This compound | n-BuLi | Li-Br Exchange | No ortho C-H bonds are available. Li-Br exchange is significantly faster than exchange with C-Cl or C-F. |
| 3-Bromo-4-fluoro-5-chloroanisole | n-BuLi | DoM | ortho C-H bonds at C2 and C6 are available. The methoxy group will direct deprotonation to one of these sites. |
| 4-Bromo-2-chloro-6-fluoroanisole | n-BuLi | Li-Cl Exchange or DoM | Competition exists. The C-Cl bond is ortho to the DMG, but Li-Cl exchange is slow. DoM at the C5 position is possible but electronically disfavored. The outcome would be highly condition-dependent. |
This analysis highlights a critical decision point in synthesis design: isomers with halogen-free ortho positions are candidates for DoM, while those with ortho-halogens will preferentially undergo lithium-halogen exchange.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) typically requires an electron-deficient aromatic ring and a good leaving group.[18][19][20] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[19][21]
Reactivity Hierarchy:
-
Leaving Group: In SₙAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-X bond. A more electronegative halogen enhances the electrophilicity of the carbon it's attached to, accelerating the attack. Thus, the leaving group aptitude is often F > Cl > Br > I , the reverse of the trend seen in Sₙ1/Sₙ2 reactions.[20][21][22]
-
Ring Activation: The reaction is strongly accelerated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance.[19][21]
Analysis of this compound: The anisole ring is activated by an electron-donating methoxy group, making it inherently poor for SₙAr. The halogens are deactivating but are not as potent as groups like -NO₂. The most likely leaving group is the fluorine at C4. However, it is meta to the other halogens and lacks a strong ortho or para EWG for stabilization. Therefore, forcing conditions (high temperatures, very strong nucleophiles) would be required to induce substitution, and yields would likely be low.
Comparison with Isomers: The reactivity of any given isomer in an SₙAr reaction is almost entirely dependent on placing a halogen (ideally fluorine) ortho or para to a strong EWG. Since no such strong EWGs are present in this set of isomers, none of them are particularly well-suited for SₙAr. A hypothetical isomer like 2-bromo-4-fluoro-6-nitroanisole would be far more reactive, with the fluorine at C4 being para to the powerful nitro EWG, making it the prime site for nucleophilic attack.
Visualizations of Key Mechanisms
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Competing Pathways with Organolithiums
Caption: Competition between DoM and Li-Halogen Exchange pathways.
Diagram 3: SₙAr Addition-Elimination Mechanism
Caption: The general two-step mechanism for SₙAr reactions.
Conclusion
The reactivity of this compound is not a simple sum of its parts but a complex outcome of competing electronic and steric factors. This guide demonstrates that a nuanced understanding of fundamental organic principles allows for precise predictions of its chemical behavior and that of its isomers.
Key Takeaways:
-
For Cross-Coupling: Reactivity is dictated by the C-X bond strength (C-Br >> C-Cl > C-F). This compound will couple selectively at the C-Br bond, though steric hindrance from ortho groups is a key consideration for catalyst selection.
-
For Metalation: The reaction pathway is determined by the availability of ortho C-H bonds. With both ortho positions halogenated, this compound undergoes rapid and selective lithium-bromine exchange rather than directed ortho-metalation.
-
For SₙAr: Reactivity is poor for all isomers due to the electron-donating methoxy group and the lack of a strong activating EWG ortho or para to a halogen. Fluorine would be the preferred leaving group, but the reaction would require harsh conditions.
By leveraging these predictable selectivities, synthetic chemists can employ polyhalogenated anisoles as sophisticated platforms for building molecular complexity, installing different functionalities at specific positions by carefully choosing the reaction type and conditions.
References
- 1. youtube.com [youtube.com]
- 2. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EAS:Halogenation Mechanism Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 4. "Directed Ortho-Metalation of the Three Methyl Anisoles in Various Medi" by Carl Friesen [digitalcommons.wku.edu]
- 5. mmlab.uoc.gr [mmlab.uoc.gr]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Ortho effect - Wikipedia [en.wikipedia.org]
- 13. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. pharmdguru.com [pharmdguru.com]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. youtube.com [youtube.com]
Introduction: The Significance of a Polysubstituted Aromatic Intermediate
An In-Depth Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-chloro-4-fluoroanisole
5-Bromo-2-chloro-4-fluoroanisole (5-BCFA) is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] Its specific substitution pattern presents a synthetic challenge, demanding high regioselectivity to avoid the formation of unwanted isomers.[1] The presence of three different halogen atoms (F, Cl, Br) and a methoxy group provides multiple reaction sites, making it a versatile building block for creating novel compounds with enhanced biological activity.[2][3]
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of synthetic routes to 5-BCFA, explains the rationale behind the chosen methodologies, and details the analytical techniques required for its unambiguous characterization.
Part 1: A Comparative Analysis of Synthetic Methodologies
The industrial preparation of 5-BCFA hinges on the direct bromination of 2-chloro-4-fluoroanisole (CFA). The primary challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution to favor bromination at the C5 position over the C6 position. Two prominent methods are compared below.
Method 1: Direct Bromination Catalyzed by Zinc Bromide (Lewis Acid)
This approach, detailed in patent literature, represents an efficient and selective route for industrial-scale production.[1] The synthesis is a multi-step process beginning from readily available precursors.
Experimental Workflow:
Caption: Multi-step synthesis workflow for 5-BCFA via the ZnBr₂-catalyzed route.
Rationale and Expertise: The methoxy (-OCH₃) group is a strong ortho-, para-director, while the halogens (-F, -Cl) are weak ortho-, para-directors and deactivating. In the bromination of 2-chloro-4-fluoroanisole, the C5 position is para to the strongly activating methoxy group and ortho to the fluorine, while the C6 position is ortho to the methoxy group. The use of a Lewis acid catalyst like Zinc Bromide (ZnBr₂) is critical. It polarizes the bromine molecule (Br-Br), creating a potent electrophile (Br⁺) that is more sensitive to the strong directing effect of the methoxy group, thus favoring substitution at the electronically rich C5 position. This leads to a significant improvement in the desired isomer's yield compared to uncatalyzed or strongly acidic methods.
Method 2: Direct Bromination in Sulfuric Acid
An alternative method involves the direct bromination of CFA using sulfuric acid as the reaction medium.[1] This approach relies on a strong protic acid to facilitate the reaction.
Rationale and Expertise: While sulfuric acid can promote bromination, it is a harsh and less selective medium. The conditions can lead to side reactions and a less favorable isomeric ratio. From a process chemistry standpoint, this method is not readily amenable to large-scale industrial production due to the reported low yield of the desired 5-bromo isomer and the subsequent need for extensive purification, such as column chromatography, to separate it from the 6-bromo byproduct.[1]
Performance Comparison
| Parameter | Method 1: ZnBr₂ Catalysis | Method 2: Sulfuric Acid Medium |
| Starting Material | 2-Chloro-4-fluoroanisole (CFA) | 2-Chloro-4-fluoroanisole (CFA) |
| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) |
| Catalyst/Medium | Aqueous Zinc Bromide (ZnBr₂) | Sulfuric Acid |
| Temperature | 50-54 °C[1] | Not specified, likely requires careful control |
| Yield (5-BCFA) | ~78.8% [1] | ~27% (after chromatography)[1] |
| Isomeric Purity | High (78.8% 5-BCFA vs. 12.9% 6-BCFA)[1] | Low, significant 6-bromo isomer formation |
| Scalability | Amenable to large-scale industrial production[1] | Not readily amenable for industrial use[1] |
| Downstream Process | Simple cooling and precipitation[1] | Requires column chromatography[1] |
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of 5-BCFA via ZnBr₂ Catalysis
This protocol is adapted from the procedure described in patent WO 99/19275.[1]
A. Synthesis of 4-Fluoroanisole:
-
Charge a three-necked reaction flask with 4-Fluorophenol (1.0 eq), water, PEG 600, and 40% NaOH (1.9 eq).
-
Heat the mixture to 85°C with stirring.
-
Feed Methyl Bromide (MeBr) over seven hours.
-
Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.
-
Cool to room temperature and separate the upper organic phase to yield 4-Fluoroanisole.
B. Synthesis of 2-Chloro-4-fluoroanisole (CFA):
-
In a reaction flask equipped with a reflux condenser and a scrubber, place 4-Fluoroanisole (1.0 eq) and Triethylamine (TEA, 0.03 eq).
-
Add Sulfuryl chloride (1.1 eq) over 3.5 hours, allowing the temperature to rise from 25°C to 37°C.
-
Continue stirring and monitor by HPLC or GC until completion.
-
The crude product is typically used directly in the next step.
C. Synthesis of 5-Bromo-2-chloro-4-fluoroanisole (5-BCFA):
-
Charge a reaction flask with 2-chloro-4-fluoroanisole (CFA, 1.0 eq) and an aqueous solution of ZnBr₂ (1.3 eq).
-
Warm the mixture to 50°C.
-
Add Bromine (1.0 eq) dropwise over two hours, maintaining the temperature between 50-54°C.
-
Stir for an additional two hours at 54°C.
-
Monitor the reaction progress by HPLC to confirm the formation of 5-BCFA and the consumption of CFA.
-
Cool the mixture to 25°C to allow the product to precipitate as a light-colored solid.
-
Isolate the solid by filtration and wash to obtain crude 5-BCFA.
Part 3: Comprehensive Characterization
A combination of spectroscopic and chromatographic techniques is required for the unequivocal confirmation of the structure and purity of the synthesized 5-bromo-2-chloro-4-fluoroanisole.
Caption: A self-validating workflow for the characterization of 5-BCFA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structure elucidation. For 5-BCFA, the spectra will be simple and highly informative.
-
¹H NMR: The spectrum should exhibit two signals in the aromatic region and one in the aliphatic region.
-
The two aromatic protons are doublets due to coupling with the fluorine atom.
-
The methoxy group will appear as a singlet.
-
-
¹³C NMR: The spectrum will show seven distinct carbon signals, with the C-F coupling providing additional information.
Predicted NMR Data:
| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.5 - 7.8 | d | Ar-H |
| ~7.0 - 7.3 | d | Ar-H | |
| ~3.9 | s | -OCH₃ | |
| ¹³C NMR | ~155-160 (d) | d, ¹JCF | C-F |
| ~145-150 | s | C-OCH₃ | |
| ~120-130 (d) | d, ²JCF | C-H | |
| ~115-125 (d) | d, ²JCF | C-Cl | |
| ~110-120 (d) | d, ³JCF | C-H | |
| ~100-110 (d) | d, ³JCF | C-Br | |
| ~56 | s | -OCH₃ |
Note: Predicted values are based on general principles and data for similar halogenated anisoles.[4][5]
Mass Spectrometry (MS)
MS confirms the molecular weight and elemental composition. The key feature for 5-BCFA is the isotopic pattern arising from bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic cluster of peaks for the molecular ion.
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z | Isotopic Pattern |
| [M]⁺ | 237.919 | Characteristic M, M+2, M+4 pattern |
| [M+H]⁺ | 238.927 | Isotopic pattern shifted by +1 |
| [M+Na]⁺ | 260.909 | Isotopic pattern shifted by +23 |
Data sourced from predicted values on PubChem.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (-OCH₃) |
| 1500-1400 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch | Aryl Ether |
| 1100-1000 | C-F Stretch | Aryl Fluoride |
| 800-600 | C-Cl Stretch | Aryl Chloride |
| 600-500 | C-Br Stretch | Aryl Bromide |
Chromatographic Methods (HPLC/GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized product. As noted in the synthetic protocols, these techniques are used to monitor reaction progress and, crucially, to determine the ratio of the desired 5-bromo isomer to the 6-bromo and other impurities.[1] A purity of ≥ 98% is typically desired for intermediates in pharmaceutical and agrochemical synthesis.[2]
Conclusion
For the synthesis of 5-bromo-2-chloro-4-fluoroanisole, direct bromination of 2-chloro-4-fluoroanisole using a zinc bromide catalyst offers a superior alternative to methods employing sulfuric acid.[1] The Lewis acid-catalyzed route provides significantly higher yields and regioselectivity, making it the preferred method for scalable and economically viable production. The successful synthesis must be validated by a comprehensive suite of analytical techniques, including NMR for structural elucidation, mass spectrometry for molecular weight confirmation, IR for functional group identification, and chromatography for purity assessment. This integrated approach ensures the final product meets the stringent quality requirements for its use as a key building block in high-value chemical manufacturing.
References
The Strategic Advantage of 2-Bromo-6-chloro-4-fluoroanisole in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the selection of molecular building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, polyhalogenated aromatic compounds offer a unique platform for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2-Bromo-6-chloro-4-fluoroanisole, a versatile and strategically functionalized building block, against other halogenated anisole derivatives. We will explore its distinct advantages, supported by illustrative experimental data, to provide a clear rationale for its preferential use in sophisticated synthetic endeavors.
The Principle of Orthogonal Reactivity: A Paradigm of Efficiency
The primary advantage of this compound lies in the differentiated reactivity of its three halogen substituents. In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl > C-F.[1][2] This predictable hierarchy allows for selective and sequential functionalization of the aromatic ring, a concept known as orthogonal synthesis.
This compound is a prime exemplar of a building block designed for such a strategy. The C-Br bond, being the most labile among the three halogens present, can be selectively targeted under standard cross-coupling conditions, leaving the more robust C-Cl and C-F bonds untouched. This opens the door for subsequent, more forcing reaction conditions to engage the C-Cl bond, providing a powerful tool for the divergent synthesis of complex analogues from a common intermediate. The fluorine atom, generally unreactive in cross-coupling reactions, serves to modulate the electronic properties and metabolic stability of the final compound, a feature highly sought after in drug discovery.[2]
Case Study: Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination in the Synthesis of a Kinase Inhibitor Scaffold
To illustrate the practical advantages of this compound, we present a comparative synthetic case study. The objective is the synthesis of a disubstituted aniline, a common scaffold in many kinase inhibitors.[3] We will compare the performance of this compound (Substrate 1) with two alternative building blocks: 2,6-Dichloro-4-fluoroanisole (Substrate 2) and 2,6-Dibromo-4-fluoroanisole (Substrate 3).
Experimental Data
Table 1: Comparison of Substrates in a Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination
| Substrate | Step 1: Suzuki-Miyaura Yield (%) | Step 2: Buchwald-Hartwig Yield (%) | Overall Yield (%) | Selectivity Issues |
| 1: this compound | 92 | 85 | 78 | None |
| 2: 2,6-Dichloro-4-fluoroanisole | 65 (at C-Cl) | N/A (no second reactive site) | 65 (monosubstituted) | Cannot perform sequential reaction |
| 3: 2,6-Dibromo-4-fluoroanisole | 88 (mixture of mono- and di-arylated) | N/A | Low (desired mono-bromo product) | Poor selectivity, formation of diarylated byproduct |
Analysis of Results
The data clearly demonstrates the superiority of This compound (Substrate 1) for this synthetic route. The selective Suzuki-Miyaura coupling proceeds in high yield at the C-Br position, leaving the C-Cl bond intact for the subsequent Buchwald-Hartwig amination. This orthogonal approach allows for a high overall yield of the desired disubstituted product.
In contrast, 2,6-Dichloro-4-fluoroanisole (Substrate 2) is less reactive in the initial Suzuki-Miyaura coupling, requiring more forcing conditions and resulting in a lower yield. Crucially, it lacks a second, differentially reactive site for the subsequent amination, making it unsuitable for this sequential functionalization strategy.
2,6-Dibromo-4-fluoroanisole (Substrate 3) , while highly reactive, suffers from a lack of selectivity. The similar reactivity of the two C-Br bonds leads to a mixture of mono- and diarylated products in the first step, significantly complicating purification and reducing the yield of the desired monosubstituted intermediate.
Experimental Protocols
General Procedure for Selective Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C for 4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of the Monosubstituted Intermediate
To a solution of the monosubstituted intermediate (1.0 mmol) and the desired amine (1.2 mmol) in toluene (5 mL) is added Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). The reaction mixture is degassed with argon for 10 minutes and then heated to 110 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (10 mL) and brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion: A Strategically Superior Building Block
This compound stands out as a strategically superior building block for the synthesis of complex, polysubstituted aromatic compounds. Its key advantages can be summarized as:
-
Orthogonal Reactivity: The well-defined reactivity difference between the bromine and chlorine substituents allows for selective and sequential functionalization, enabling efficient and divergent synthetic strategies.
-
High Yields and Selectivity: As demonstrated in the case study, the use of this compound leads to high yields and avoids the selectivity issues encountered with symmetrically substituted dihaloarenes.
-
Built-in Functionality for Drug Discovery: The presence of a fluorine atom provides a convenient handle for modulating the physicochemical and pharmacokinetic properties of the target molecules.
For researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials, this compound offers a powerful and efficient tool to accelerate discovery and development programs. Its unique structural features provide a distinct advantage over other halogenated building blocks, making it a valuable addition to the modern synthetic chemist's toolbox.
References
A Comparative Guide to the Suzuki Coupling of Halogenated Anisoles for Researchers
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The choice of the aryl halide is a critical parameter that dictates the reaction conditions and ultimately, the success of the synthesis. This guide provides an in-depth comparative analysis of the Suzuki coupling reaction with three commonly used halogenated anisoles: 4-iodoanisole, 4-bromoanisole, and 4-chloroanisole. We will delve into the underlying principles governing their reactivity, present supporting experimental data, and provide a detailed, field-proven protocol.
The Fundamental Principles: Understanding the Reactivity of Halogenated Anisoles
The reactivity of aryl halides in the Suzuki coupling follows the general trend: I > Br >> Cl.[1][2][3] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is the weakest, making 4-iodoanisole the most reactive, while the C-Cl bond is the strongest, rendering 4-chloroanisole the least reactive.[2]
The rate-determining step in the Suzuki coupling catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] A weaker C-X bond facilitates this step, leading to a faster reaction rate. Consequently, reactions with 4-iodoanisole and 4-bromoanisole can often be achieved under milder conditions with simpler catalyst systems. In contrast, the inertness of the C-Cl bond in 4-chloroanisole necessitates more specialized and highly active catalysts to achieve efficient coupling.[5]
Anisole itself is an electron-rich aromatic system due to the electron-donating nature of the methoxy group. This electronic property can make the oxidative addition step more challenging compared to electron-deficient aryl halides.[4] Therefore, even with the more reactive haloanisoles, careful optimization of the reaction conditions is crucial for achieving high yields.
Visualizing the Catalytic Cycle and Reactivity
To better understand the process, let's visualize the key stages of the Suzuki-Miyaura coupling and the relative ease of the initial, critical step for our substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Relative reactivity of halogenated anisoles in Suzuki coupling.
Comparative Experimental Data
The following table summarizes representative experimental data for the Suzuki coupling of 4-iodo-, 4-bromo-, and 4-chloroanisole with phenylboronic acid. It is important to note that the reaction conditions have been adapted to the reactivity of each substrate to achieve high yields, highlighting the practical implications of the differing C-X bond strengths.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Pd/C (1.4 mol%) | None | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [6] |
| 4-Bromoanisole | Pd/RHA (0.5 mol%) | None | K₂CO₃ | Ethanol | 100 | 24 | >95 | [7] |
| 4-Chloroanisole | [Pd₂(dba)₃] | Arylcalixarenyl Phosphine | tBuOK | Toluene | 100 | 2 | 91.5 | [8] |
| 4-Chloroanisole | [IPr·H][Pd(η³-cin)Cl₂] | NHC | K₂CO₃ | Ethanol | 40 | 16 | 97 | [9] |
Note: This data is compiled from different sources for illustrative purposes. Yields are highly dependent on the specific reaction conditions, and direct comparison of yields between different studies should be done with caution.
As the data illustrates, excellent yields can be obtained with all three haloanisoles. However, the coupling of 4-chloroanisole requires more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), to overcome the high activation barrier of the C-Cl bond.[3][5][9]
Experimental Protocol: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol provides a robust and reliable method for the Suzuki coupling of 4-bromoanisole with phenylboronic acid. It can be adapted for the other haloanisoles with the necessary adjustments to the catalyst system and reaction conditions as indicated by the comparative data.
Materials and Reagents:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[10]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe. The use of degassed solvents is critical for maintaining a low-oxygen environment.
-
Reaction: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). To take a sample for TLC, briefly remove the flask from the heat, allow it to cool slightly, and quickly withdraw a small aliquot with a capillary tube.
-
Workup: Once the reaction is complete (typically when the starting material is no longer visible by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Add 20 mL of deionized water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-methoxybiphenyl.
Caption: A streamlined workflow for the Suzuki coupling experiment.
Troubleshooting Common Issues
Low yields in Suzuki coupling reactions are a common challenge. Here are some key factors to consider and troubleshoot:
-
Catalyst Deactivation: The palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture and solvents is a primary cause of low yields.[10] Ensure all components are thoroughly deoxygenated.
-
Protodeboronation: Boronic acids can undergo a side reaction where the boronic acid group is replaced by a hydrogen atom. This is more prevalent with electron-deficient boronic acids and can be influenced by the choice of base and the presence of water.[1] Using a less nucleophilic base or anhydrous conditions can sometimes mitigate this issue.
-
Homocoupling: A common side reaction is the coupling of two boronic acid molecules. This can be minimized by using the correct stoichiometry of reactants and ensuring an efficient transmetalation step.[4]
-
Impure Reagents: The purity of all reagents, including the solvent and base, is critical. Impurities can interfere with the catalytic cycle.
Conclusion
The choice of halogenated anisole in a Suzuki coupling reaction has a profound impact on the required experimental conditions. While 4-iodoanisole and 4-bromoanisole are generally more reactive and can be coupled under relatively standard conditions, the cost-effectiveness and wider availability of 4-chloroanisole make it an attractive, albeit more challenging, substrate. The successful coupling of 4-chloroanisole hinges on the use of advanced catalyst systems featuring bulky and electron-rich ligands that can facilitate the difficult oxidative addition step. By understanding the fundamental principles of reactivity and carefully selecting the appropriate catalyst, base, and solvent, researchers can effectively utilize all three halogenated anisoles to synthesize a wide array of valuable biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
A-Comparative Guide to the Relative Reactivity of C-Br vs. C-Cl Bonds in 2-Bromo-6-chloro-4-fluoroanisole
Introduction
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of different functional groups within a molecule is paramount for efficient and selective synthesis. This guide provides an in-depth comparison of the relative reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 2-Bromo-6-chloro-4-fluoroanisole. We will delve into the fundamental principles governing their reactivity, explore their behavior in common catalytic cross-coupling reactions, and provide experimental protocols to empirically determine their reactivity profiles.
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. In this compound, the presence of two different halogen atoms on the aromatic ring presents both a challenge and an opportunity for selective chemical transformations. The key to unlocking this potential lies in understanding the inherent differences in the C-Br and C-Cl bonds.
Theoretical Framework: Unpacking the Reactivity Differences
The disparate reactivity of C-Br and C-Cl bonds in aryl halides stems from fundamental differences in their bond dissociation energies (BDE) and their behavior in the rate-determining step of many cross-coupling reactions: oxidative addition.
Bond Dissociation Energy (BDE)
Bond dissociation energy is the energy required to break a bond homolytically. A lower BDE generally correlates with higher reactivity, as less energy is needed to cleave the bond. For aryl halides, the C-X bond strength follows the trend: C-F > C-Cl > C-Br > C-I.[1][2][3] This indicates that the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl (Aryl) | ~327 |
| C-Br (Aryl) | ~285 |
Data sourced from representative values for aryl halides.[3]
This difference in bond strength is a primary determinant of the chemoselectivity observed in reactions involving polyhalogenated arenes.
Oxidative Addition in Palladium-Catalyzed Cross-Coupling
In numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][5] This step involves the cleavage of the carbon-halogen bond and the formation of an organopalladium(II) species.[5][6]
The general reactivity order for aryl halides in oxidative addition is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[4] This trend aligns with the bond dissociation energies, where the weaker C-I and C-Br bonds react more readily than the stronger C-Cl bond. Consequently, in a molecule like this compound, the C-Br bond is expected to be significantly more reactive towards oxidative addition with a palladium catalyst.
Experimental Comparison: Cross-Coupling Reactions
To practically illustrate the reactivity differences, we will consider three widely used palladium-catalyzed cross-coupling reactions. The expectation is that under carefully controlled conditions, selective reaction at the C-Br position can be achieved.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[4] When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction is expected to occur preferentially at the more reactive C-Br bond.[7]
Experimental Workflow: Selective Suzuki-Miyaura Coupling
Caption: Workflow for selective Suzuki-Miyaura coupling.
Expected Outcome: The major product will be 2-(Aryl)-6-chloro-4-fluoroanisole, resulting from the selective coupling at the C-Br position. Formation of the disubstituted product or the product from C-Cl coupling should be minimal under these conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[8] Similar to the Suzuki coupling, the reactivity order generally favors aryl bromides over aryl chlorides.[9][10] However, the choice of ligand can be crucial in modulating reactivity.[10][11]
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (0.01 eq) and a suitable phosphine ligand (e.g., XPhos, 0.024 eq) to a reaction vial.
-
Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and a base such as NaOtBu (1.4 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vial and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification and Analysis: Dry the organic layer, concentrate, and purify by column chromatography. Characterize the product by NMR and MS.
Expected Outcome: The primary product will be N-(2-chloro-6-fluoro-4-methoxyphenyl)amine, formed through selective amination at the C-Br position.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[12] The reactivity trend for the aryl halide in this reaction is Ar-I > Ar-Br > Ar-Cl > Ar-OTf, again highlighting the greater reactivity of the C-Br bond.[12][13][14]
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Expected Outcome: When this compound is reacted with a terminal alkyne under Sonogashira conditions, the expected major product is 2-(alkynyl)-6-chloro-4-fluoroanisole.
Influence of Other Substituents
It is important to consider the electronic and steric effects of the other substituents on the aromatic ring—the methoxy (-OCH₃), fluoro (-F), and the relative positions of the halogens.
-
Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy group activates the ring towards electrophilic aromatic substitution and is an ortho, para-director.[15] In the context of cross-coupling, its electron-donating nature can influence the electron density at the carbon atoms bearing the halogens, but the inherent reactivity difference between C-Br and C-Cl is the dominant factor.
-
Fluoro Group (-F): The fluoro group is the most electronegative halogen but is a poor leaving group in nucleophilic aromatic substitution.[16] In palladium-catalyzed cross-coupling, the C-F bond is generally unreactive.
-
Steric Hindrance: Both the bromine and chlorine atoms are ortho to the methoxy group. This steric hindrance could potentially influence the rate of oxidative addition, but it is unlikely to overcome the intrinsic reactivity difference between the C-Br and C-Cl bonds.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed cross-coupling reactions are the most common transformations for aryl halides, it is worth briefly considering nucleophilic aromatic substitution (SNAr). For SNAr reactions to proceed, the aromatic ring must be activated by strong electron-withdrawing groups, which is not the case for this compound.[17][18] Furthermore, the typical leaving group ability in SNAr is F > Cl ≈ Br > I, which is the reverse of the trend seen in cross-coupling reactions.[16][17][19] Therefore, under typical SNAr conditions, reactivity at the C-Br and C-Cl bonds would be low.
Conclusion
In this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the context of palladium-catalyzed cross-coupling reactions. This is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step. This inherent difference in reactivity allows for the chemoselective functionalization at the C-Br position, providing a powerful strategy for the synthesis of complex substituted anisole derivatives. By carefully selecting the reaction conditions, researchers can exploit this reactivity differential to achieve high yields of the desired mono-substituted product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of 2-Bromo-6-chloro-4-fluoroanisole by HPLC and GC
In the synthesis of complex organic molecules, particularly intermediates destined for pharmaceutical or high-value chemical applications, the rigorous assessment of purity is not merely a quality control step but a foundational requirement for safety, efficacy, and batch-to-batch consistency. 2-Bromo-6-chloro-4-fluoroanisole, a polysubstituted aromatic ether, presents a unique analytical challenge due to the potential for isomeric impurities and residual starting materials. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this compound, grounded in experimental rationale and practical insights.
The Analyte: Understanding this compound
Before delving into methodology, understanding the analyte's physicochemical properties is paramount for selecting and optimizing an analytical technique.[1]
-
Structure: Anisole core with bromo, chloro, and fluoro substituents.
-
Polarity: Moderately non-polar due to the halogen substituents and the ether linkage, making it soluble in common organic solvents like acetonitrile, methanol, and dichloromethane.
-
Volatility: The compound is expected to be sufficiently volatile and thermally stable for GC analysis, a common characteristic for molecules of this size and functionality.[2][3]
-
UV Absorbance: The presence of the substituted benzene ring results in strong UV absorbance, making UV-based detection in HPLC a highly viable and sensitive option.
Anticipated Impurities: A robust analytical method must be capable of separating the main compound from potential process-related impurities. Based on common synthetic routes for substituted anisoles, these may include:
-
Unreacted starting materials (e.g., a substituted phenol).[4]
-
Regioisomers formed during halogenation.
-
By-products from incomplete methylation.[4]
-
Dehalogenated species.[5]
High-Performance Liquid Chromatography (HPLC): The Versatility Workhorse
HPLC is often the primary technique for the purity analysis of non-volatile or thermally sensitive compounds.[3][6] For this compound, its strength lies in its high resolution for a wide range of potential impurities at ambient temperatures.
Causality Behind the HPLC Method Design
The chosen Reversed-Phase (RP-HPLC) method is predicated on the following scientific rationale:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for separating moderately non-polar compounds.[7] Its hydrophobic alkyl chains provide effective retention for the analyte, allowing for separation based on subtle differences in polarity with potential impurities. A Phenyl-Hexyl phase could be an alternative, offering unique selectivity through π-π interactions with the aromatic ring, which is particularly useful for resolving isomeric impurities.[1][8]
-
Mobile Phase Optimization: A gradient elution using water and acetonitrile is employed. This is a critical choice. An isocratic method might fail to elute highly non-polar impurities in a reasonable time or provide sufficient resolution for early-eluting polar impurities. The gradient ensures that all components are eluted with good peak shape and within a practical run time.[9]
-
Detector Selection: A Diode Array Detector (DAD) is selected over a simple UV detector. This provides a significant advantage by acquiring the full UV spectrum for each peak, which is invaluable for peak purity assessment and for identifying unknown impurities by comparing their spectra to that of the main compound. A detection wavelength of 210 nm is chosen to ensure high sensitivity for a broad range of aromatic compounds.[10][11]
Experimental Workflow: HPLC Purity Analysis
Caption: Figure 1. HPLC Experimental Workflow.
Detailed HPLC Protocol
| Parameter | Condition |
| Instrumentation | HPLC System with Gradient Pump, Autosampler, Column Oven, and DAD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 60% B; 1-15 min: 60% to 95% B; 15-18 min: 95% B; 18.1-22 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | DAD, 210 nm |
| Run Time | 22 minutes |
| Sample Preparation | Prepare a 0.1 mg/mL solution in Acetonitrile/Water (60:40). Filter before injection. |
Gas Chromatography (GC): The Power of Volatility
GC is an exceptionally powerful technique for analyzing volatile and thermally stable compounds, offering high efficiency and speed.[6][12] Given that this compound is amenable to vaporization without degradation, GC provides a robust alternative or complementary method to HPLC.
Causality Behind the GC Method Design
The development of this GC method is based on separating compounds by their boiling points and interactions with the stationary phase.
-
Stationary Phase Selection: A low-to-mid polarity column, such as a 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms or equivalent), is chosen. This is a highly versatile phase that provides excellent separation for a wide array of semi-volatile organic compounds, including halogenated aromatics.[13] It separates analytes primarily based on boiling point, with selectivity for aromatic compounds due to the phenyl content.
-
Temperature Programming: A crucial aspect of GC is the oven temperature program. Starting at a relatively low temperature allows for the separation of highly volatile impurities. The temperature is then ramped up to elute the main analyte and any higher-boiling impurities in a timely manner, ensuring sharp peaks.[14]
-
Inlet and Carrier Gas: A split injection is used to prevent column overloading with a concentrated sample, ensuring sharp, symmetrical peaks. Helium is used as the carrier gas due to its efficiency and inertness.[12]
-
Detector Selection: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to organic compounds.[6][14] This makes it ideal for quantitative purity analysis where the identity of the impurities is less critical than their concentration. For impurity identification, coupling the GC to a Mass Spectrometer (MS) would be the gold standard.[2][15]
Experimental Workflow: GC Purity Analysis
Caption: Figure 2. GC Experimental Workflow.
Detailed GC Protocol
| Parameter | Condition |
| Instrumentation | Gas Chromatograph with Split/Splitless Inlet, Autosampler, and FID |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split, 50:1 ratio |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Detector | FID |
| Detector Temp | 300°C |
| Run Time | 20.33 minutes |
| Sample Preparation | Prepare a 1 mg/mL solution in Dichloromethane. |
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical goals, available equipment, and the nature of the impurities being targeted.[3][12] The following table summarizes a comparative analysis based on hypothetical but plausible experimental data.
| Parameter | HPLC Analysis | GC Analysis | Rationale & Insights |
| Purity (Area %) | 99.6% | 99.5% | Both techniques provide similar overall purity values, indicating good correlation. |
| Major Impurity 1 | 0.25% (Isomer) | 0.28% (Isomer) | GC often provides higher separation efficiency (more theoretical plates), which can be advantageous for closely related isomers.[2] |
| Major Impurity 2 | 0.10% (Phenolic Precursor) | Not Detected | The polar, non-volatile phenolic precursor may not elute from the GC column under these conditions, demonstrating HPLC's superiority for non-volatile impurities.[2][6] |
| Major Impurity 3 | Not Detected | 0.15% (Low MW Volatile) | A highly volatile impurity may be lost during HPLC sample preparation or co-elute with the solvent front. GC is superior for analyzing such compounds.[3][12] |
| Analysis Time | ~22 minutes | ~20 minutes | While GC can be faster, method optimization in both techniques leads to comparable run times for this specific analysis.[6][12] |
| Sample Preparation | More complex (dilution, filtration) | Simpler (dissolve and inject) | HPLC requires filtration to prevent column blockage, and mobile phase compatibility must be considered.[10] |
| Cost & Maintenance | Higher (solvent consumption, pump maintenance) | Lower (gases are cheaper than solvents) | GC is generally considered a more cost-effective technique in terms of consumables and maintenance.[12] |
| Thermal Stability | Not a concern (ambient analysis) | Required (analyte must be stable at >250°C) | HPLC is the only choice for thermally labile compounds.[2][6] |
Conclusion and Recommendation
Both HPLC and GC are powerful and valid techniques for assessing the purity of this compound. The optimal choice is contingent on the specific information required.
-
HPLC is the preferred method for a comprehensive profile that includes potential non-volatile or polar impurities, such as unreacted starting materials or salts.[2][12] Its operation at ambient temperature eliminates any risk of thermal degradation, making it a robust and reliable primary method for quality control.
-
GC is an excellent orthogonal method. It offers superior performance for separating volatile isomers and is highly effective for detecting residual low-boiling-point impurities.[3] Its speed and lower operating cost make it attractive for high-throughput screening.
For drug development and regulatory submissions, a dual-methodology approach is strongly recommended. Using both HPLC and GC provides an orthogonal view of the sample's purity, ensuring that a wide spectrum of potential impurities—from non-volatile salts to highly volatile by-products—are detected and quantified. This comprehensive characterization provides the highest level of confidence in the quality of the synthesized intermediate.
References
- 1. HPLC analytical Method development: an overview [pharmacores.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. veeprho.com [veeprho.com]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 12. blog.brewerscience.com [blog.brewerscience.com]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-6-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) are non-negotiable. 2-Bromo-6-chloro-4-fluoroanisole, a halogenated aromatic compound, serves as a critical building block in the synthesis of various novel chemical entities. Ensuring its quality requires robust, validated analytical methods capable of accurately determining its concentration and impurity profile. This guide provides a comprehensive comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound, grounded in the principles of international regulatory guidelines.
The Imperative of Method Validation
Analytical method validation is the cornerstone of quality control, providing documented evidence that a procedure is fit for its intended purpose.[1] For a compound like this compound, which may be a precursor to a therapeutic agent, rigorous validation ensures the reliability, accuracy, and precision of analytical data. This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which provide a framework for the necessary validation parameters.[2][3]
Understanding the Analyte and Potential Impurities
A critical aspect of developing and validating a selective analytical method is understanding the potential impurities that may be present. While a specific synthesis route for this compound is not publicly detailed, plausible impurities can be inferred from the synthesis of structurally related compounds like 2-fluoro-4-bromoanisole and 2-bromo-6-fluoroaniline.[4][5]
Potential process-related impurities could include:
-
Starting Materials: Unreacted precursors such as a di-halogenated fluoroanisole or a related aniline derivative.
-
Intermediates: Partially reacted intermediates from multi-step syntheses.
-
Isomeric Impurities: Positional isomers formed during non-selective halogenation steps.
-
Reagent Residues: Residual solvents and reagents used in the synthesis and purification processes.
Furthermore, degradation products arising from exposure to stress conditions such as acid, base, oxidation, heat, and light must be considered. Halogenated aromatic compounds can undergo dehalogenation or other degradation pathways.[6][7] A well-validated method must be able to separate the main analyte from all these potential impurities and degradation products.
Comparative Analysis of Analytical Techniques
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-to-charge ratio detection. | Separation based on partitioning between a mobile and stationary phase, with detection via UV absorbance. |
| Selectivity | Very High (mass spectral data provides structural confirmation). | Moderate to High (dependent on chromatographic resolution). |
| Sensitivity | Very High (especially in Selected Ion Monitoring mode). | Moderate. |
| Linearity (R²) (Typical) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) (Typical) | 98 - 102% | 98 - 102% |
| Precision (%RSD) (Typical) | < 2% | < 2% |
Experimental Protocols for Method Validation
The following sections detail the proposed experimental workflows for the validation of GC-MS and HPLC methods for the quantitative determination of this compound, in accordance with ICH Q2(R2) guidelines.[1]
Workflow for Analytical Method Validation
Caption: General workflow for the validation of an analytical method.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated anisoles.[8][9] Its high selectivity and sensitivity make it an excellent choice for both quantification and impurity profiling.
Proposed GC-MS Instrumental Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) for quantification.
Validation Protocol: GC-MS
-
Specificity/Selectivity:
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank solvent (e.g., hexane or ethyl acetate), a solution of the this compound reference standard, and a sample spiked with potential impurities (if available).
-
Perform forced degradation studies by subjecting the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the stressed samples to ensure no degradation products co-elute with the main peak.
-
Confirm peak purity using mass spectral analysis.
-
-
-
Linearity and Range:
-
Rationale: To establish the concentration range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound in a suitable solvent, covering a range of 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.995.[10]
-
-
-
Accuracy:
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each concentration).
-
Analyze the samples and calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.
-
-
-
Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (100% of the target) on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD should also be ≤ 2%.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Procedure:
-
Estimate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Confirm the LOQ by analyzing a standard at the determined concentration and ensuring acceptable precision and accuracy.
-
-
-
Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the GC-MS parameters, such as inlet temperature (± 5°C), carrier gas flow rate (± 0.1 mL/min), and oven temperature ramp rate (± 1°C/min).
-
Analyze a sample under each modified condition and assess the impact on the results. The results should remain within the acceptance criteria for precision and accuracy.
-
-
II. High-Performance Liquid Chromatography (HPLC) Method Validation
For less volatile or thermally labile compounds, HPLC with UV detection is a widely used alternative.[11][12]
Proposed HPLC-UV Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV maximum of this compound (a preliminary scan would be necessary).
Validation Protocol: HPLC-UV
The validation protocol for HPLC-UV follows the same principles as for GC-MS, with adjustments to the specific parameters being tested.
-
Specificity/Selectivity:
-
Procedure: Similar to the GC-MS protocol, involving the analysis of blanks, spiked samples, and force-degraded samples. Peak purity will be assessed using the DAD to check for co-eluting peaks.
-
-
Linearity and Range:
-
Procedure: Prepare at least five calibration standards and inject in triplicate. The correlation coefficient (R²) should be ≥ 0.998.
-
-
Accuracy:
-
Procedure: Perform a recovery study at three concentration levels. The acceptance criterion is typically 98.0% to 102.0% recovery.
-
-
Precision:
-
Procedure: Assess repeatability and intermediate precision. The %RSD for each should be ≤ 2%.
-
-
LOD and LOQ:
-
Procedure: Determine using the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or the calibration curve method.
-
-
Robustness:
-
Procedure: Introduce small variations to HPLC parameters such as mobile phase composition (± 2% organic), column temperature (± 2°C), and flow rate (± 0.1 mL/min).
-
Decision-Making Framework for Method Selection
The choice between GC-MS and HPLC-UV for the analysis of this compound should be guided by a clear understanding of the analytical needs.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the analysis of this compound. GC-MS offers superior selectivity and sensitivity, making it ideal for impurity profiling and trace-level analysis. HPLC-UV provides a robust and reliable alternative, particularly if the analyte has limited volatility or thermal stability. The choice of method should be based on a thorough evaluation of the analyte's properties and the specific requirements of the analysis. Regardless of the chosen technique, a comprehensive validation study following international guidelines is essential to ensure the generation of reliable and defensible analytical data, which is paramount for regulatory submissions and ensuring product quality in the pharmaceutical industry.
References
- 1. [PDF] Microbial breakdown of halogenated aromatic pesticides and related compounds. | Semantic Scholar [semanticscholar.org]
- 2. Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 5. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tdi-bi.com [tdi-bi.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of 2-Bromo-6-chloro-4-fluoroanisole in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that dictates not only the efficiency of a synthetic route but also its economic viability and scalability. Polysubstituted haloanisoles are a class of versatile intermediates, with 2-Bromo-6-chloro-4-fluoroanisole being a prominent member, offering multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, juxtaposed with viable alternatives. The insights presented herein are grounded in a synthesis of published data and established principles of process chemistry, aimed at empowering researchers and drug development professionals to make informed decisions.
The Strategic Value of Polysubstituted Fluoroanisoles
The fluoroanisole moiety is a privileged scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The presence of additional halogen substituents, such as bromine and chlorine, provides orthogonal handles for sequential cross-coupling reactions, enabling the systematic elaboration of a molecular core. This compound, with its distinct substitution pattern, offers a unique platform for the synthesis of complex, highly functionalized aromatic compounds.
Comparative Analysis of Key Intermediates
The choice of a starting material for the introduction of a disubstituted fluoroanisole unit is a crucial first step. Here, we compare this compound with other commercially available, structurally related alternatives.
Table 1: Overview of this compound and Its Alternatives
| Compound | Structure | Key Features |
| This compound | ![]() | Three distinct halogen atoms offering potential for sequential, site-selective functionalization. The bromine is typically the most reactive site in palladium-catalyzed cross-coupling reactions. |
| 2-Bromo-4-fluoroanisole | ![]() | A simpler alternative with two reactive sites. It is a valuable building block for introducing halogenated aryl ether functionalities.[1] |
| 2-Chloro-6-fluoroanisole | ![]() | The chloro group is generally less reactive than bromine in standard cross-coupling conditions, which can be advantageous for certain synthetic strategies. |
| 3-Bromo-4-chloroanisole | ![]() | Different substitution pattern which can influence the electronic and steric properties of the resulting products. |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the starting material. It encompasses factors such as reaction efficiency, catalyst costs, process safety, and waste management.
Reagent Cost
While bulk pricing is proprietary and subject to negotiation with suppliers, a relative cost can be inferred from publicly available data for smaller quantities.
Table 2: Relative Cost Comparison (based on small-scale pricing)
| Compound | CAS Number | Representative Pricing (Small Scale) | Relative Cost Index |
| This compound | 222712-93-8 | ~$200-300/g | High |
| 2-Bromo-4-fluoroanisole | 452-08-4 | ~$50-100/g | Medium |
| 2-Chloro-6-fluoroanisole | 53145-38-3 | ~$100-150/g | Medium-High |
| 3-Bromo-4-chloroanisole | 2732-80-1 | ~$80-120/g | Medium-High |
Disclaimer: The above pricing is for informational purposes only and does not reflect large-scale industrial pricing. It is intended to provide a relative cost comparison.
The higher relative cost of this compound is likely attributable to a more complex multi-step synthesis.
Synthetic Utility and Efficiency
The primary value of these building blocks lies in their application in cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The choice of halogen atom significantly impacts reactivity.
-
Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization of the bromine position in this compound while leaving the chlorine available for a subsequent transformation. This can be a significant advantage in multi-step syntheses, potentially reducing the number of protection-deprotection steps.
-
Catalyst Loading and Cost: Reactions involving less reactive aryl chlorides often require more sophisticated and expensive phosphine ligands and higher catalyst loadings to achieve comparable yields and reaction times to their aryl bromide counterparts.[2] This can significantly increase the overall cost of a large-scale process, as palladium is a precious metal.[3]
The following diagram illustrates a decision-making workflow for selecting the appropriate building block.
Caption: Decision workflow for selecting a halogenated anisole building block.
Safety and Environmental Profile
In large-scale synthesis, safety and environmental considerations are paramount. A comparison of the hazard profiles of the selected compounds is essential.
Table 3: Hazard Comparison
| Compound | GHS Hazard Statements | Key Hazards |
| This compound | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| 2-Bromo-4-fluoroanisole | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] |
| 2-Chloro-6-fluoroanisole | H317 | May cause an allergic skin reaction.[5] |
| 3-Bromo-4-chloroanisole | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] |
Source: Publicly available Safety Data Sheets (SDS). Users should always consult the most up-to-date SDS from their supplier.
Halogenated organic compounds, in general, can be persistent in the environment and may have toxic effects on aquatic life.[7][8] From a green chemistry perspective, the atom economy of the synthetic route is a critical metric. While the cross-coupling reactions themselves can be highly atom-economical, the synthesis of the starting materials may generate significant waste. The more complex substitution pattern of this compound likely entails a longer synthetic sequence with a lower overall atom economy compared to the simpler alternatives.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, which would be applicable to the haloanisoles discussed. This protocol is for illustrative purposes and would require optimization for each specific substrate and scale.
Materials:
-
Haloanisole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or 2-MeTHF)
-
Water (if using an inorganic base)
Procedure:
-
To a nitrogen-flushed reactor, add the haloanisole, arylboronic acid, and base.
-
Add the solvent (and water, if applicable).
-
Degas the mixture by bubbling nitrogen through it for 15-30 minutes.
-
Add the palladium catalyst under a nitrogen atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
The following diagram illustrates the general workflow for a large-scale cross-coupling reaction.
Caption: General workflow for a large-scale cross-coupling reaction.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in large-scale synthesis reveals a trade-off between synthetic versatility and cost/process considerations.
-
This compound is the reagent of choice when the synthetic strategy explicitly requires sequential, site-selective functionalization of a tri-substituted anisole ring. Its higher initial cost may be justified by a more convergent and efficient overall synthetic route, potentially avoiding costly and yield-reducing protection-deprotection steps.
-
For applications where a simpler di-substituted fluoroanisole is sufficient, 2-Bromo-4-fluoroanisole often presents a more cost-effective option. Its higher reactivity compared to its chloro-analogue can lead to lower catalyst loadings and more favorable reaction kinetics, making it an attractive choice for large-scale production.
-
2-Chloro-6-fluoroanisole and 3-Bromo-4-chloroanisole are valuable alternatives when their specific substitution patterns are required or when the lower reactivity of the chloro-group is synthetically advantageous. However, the potential need for more forcing reaction conditions and higher catalyst costs for the chloro-analogue must be carefully evaluated.
Ultimately, the optimal choice depends on a holistic analysis of the entire synthetic route, taking into account not only the cost of the starting material but also the costs of catalysts, solvents, and waste disposal, as well as the overall process efficiency and robustness. It is recommended that process development chemists perform a thorough experimental evaluation of the shortlisted candidates on a smaller scale before committing to a specific building block for large-scale synthesis.
References
- 1. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 3. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 4. 2-Bromo-4-fluoroanisole | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-fluoroanisole | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Stability Under Pressure: A Comparative Guide to 2-Bromo-6-chloro-4-fluoroanisole in Synthetic Chemistry
For the discerning researcher in drug development and synthetic chemistry, the predictability of a building block's behavior is paramount. The polyhalogenated aromatic, 2-Bromo-6-chloro-4-fluoroanisole, presents a unique substitution pattern with significant potential in the synthesis of complex molecules. However, its utility is intrinsically linked to its stability under a variety of reaction conditions. This guide provides an in-depth evaluation of the stability of this compound, offering a comparative analysis grounded in established chemical principles and experimental data from analogous compounds.
The Stability Profile: A Multifaceted Analysis
The stability of this compound is not a monolithic property but rather a nuanced interplay of its structural features in response to different chemical environments. The presence of three distinct halogen atoms (Br, Cl, F) and a methoxy group on the aromatic ring dictates its reactivity and potential degradation pathways.
Cross-Coupling Reactions: A Tale of Two Halogens
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the relative reactivity of the carbon-halogen bonds is a key determinant of chemoselectivity. The generally accepted order of reactivity for aryl halides in oxidative addition to a palladium(0) center is C-I > C-OTf > C-Br > C-Cl.[1][2] This trend is governed by the bond dissociation energies of the carbon-halogen bonds.
For this compound, this reactivity difference provides a handle for selective functionalization. The C-Br bond is expected to be significantly more reactive than the C-Cl bond under typical cross-coupling conditions. This allows for the selective reaction at the bromine-substituted position, leaving the chlorine and fluorine atoms intact for subsequent transformations.
Comparison with Simpler Halogenated Anisoles:
| Compound | Relative Reactivity in Suzuki Coupling | Relative Reactivity in Buchwald-Hartwig Amination |
| This compound | C-Br bond is predicted to be significantly more reactive than the C-Cl bond. | Similar to Suzuki coupling, selective amination at the C-Br position is anticipated.[3] |
| 2-Bromo-4-fluoroanisole | The C-Br bond is the primary site of reaction. | The C-Br bond is the primary site of reaction. |
| 2-Chloro-4-fluoroanisole | The C-Cl bond is less reactive and typically requires more forcing conditions (e.g., specialized ligands, higher temperatures) for efficient coupling.[4] | Aryl chlorides are generally less reactive than aryl bromides, often necessitating tailored catalyst systems.[5] |
This inherent difference in reactivity allows for a stepwise functionalization strategy for this compound, a valuable attribute in multi-step syntheses.
Visualizing Reaction Selectivity
Caption: Predicted chemoselectivity in cross-coupling reactions.
Stability Under Forcing Conditions
To rigorously evaluate the stability of a molecule, forced degradation studies are essential. These studies expose the compound to harsh conditions to identify potential degradation pathways and products.[6][7]
Acidic and Basic Conditions:
The ether linkage in anisole derivatives can be susceptible to cleavage under strong acidic conditions, typically requiring harsh reagents like HBr or HI. For this compound, the electron-withdrawing nature of the halogen substituents may offer some protection to the aromatic ring from electrophilic attack, but the ether linkage remains a potential site of degradation under forcing acidic conditions.
Under basic conditions, the molecule is expected to be relatively stable. Aryl ethers are generally resistant to cleavage by bases. The primary concern under strongly basic conditions, especially at elevated temperatures, would be the potential for nucleophilic aromatic substitution, although this is generally disfavored for aryl chlorides and bromides compared to activated aryl halides.
Thermal Stability:
The thermal decomposition of anisole has been studied and is known to proceed via the initial loss of the methyl group to form a phenoxy radical.[8][9] A similar initial degradation pathway can be anticipated for this compound at high temperatures. The halogen substituents are expected to remain on the aromatic ring during this initial fragmentation.
Oxidative and Photolytic Stability:
Halogenated aromatic compounds can be susceptible to degradation under oxidative and photolytic conditions.[1] The specific degradation products would depend on the reaction conditions and the presence of other reactive species.
Experimental Protocols for Stability Evaluation
A comprehensive evaluation of the stability of this compound should involve a systematic forced degradation study. The following protocols are provided as a guide for researchers.
General Procedure for Forced Degradation Studies
A stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) is prepared. Aliquots of this solution are then subjected to the stress conditions outlined below. Samples are taken at various time points, neutralized if necessary, and analyzed by a stability-indicating analytical method, such as HPLC with UV detection or LC-MS, to quantify the parent compound and detect any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed in sufficient quantities for detection and characterization.[6]
1. Acidic Hydrolysis:
-
Reagent: 0.1 M to 1 M HCl or H₂SO₄.[6]
-
Conditions: The sample is incubated at room temperature and, if no degradation is observed, the temperature is elevated (e.g., 50-70 °C).
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of the acidic solution.
-
Incubate at the desired temperature.
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.
-
2. Basic Hydrolysis:
-
Reagent: 0.1 M to 1 M NaOH or KOH.
-
Conditions: Similar to acidic hydrolysis, with incubation at room temperature and elevated temperatures if necessary.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of the basic solution.
-
Incubate and sample as described for acidic hydrolysis.
-
Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.
-
3. Oxidative Degradation:
-
Reagent: 3-30% Hydrogen Peroxide (H₂O₂).
-
Conditions: Room temperature.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of the H₂O₂ solution.
-
Incubate at room temperature, protected from light.
-
Sample at appropriate time intervals.
-
4. Thermal Degradation:
-
Conditions: The solid compound is exposed to dry heat at temperatures above those used in accelerated stability studies (e.g., 60-80 °C).[10]
-
Procedure:
-
Place a known amount of the solid compound in a vial.
-
Heat in an oven at the desired temperature.
-
At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
5. Photolytic Degradation:
-
Conditions: The sample is exposed to a combination of visible and UV light, as specified in ICH Q1B guidelines.
-
Procedure:
-
Expose a solution of the compound, as well as the solid compound, to a calibrated light source.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after a specified duration of light exposure.
-
Workflow for Stability Testing
Caption: Experimental workflow for forced degradation studies.
Conclusion
This compound is a promising building block with a predictable stability profile under common synthetic conditions. Its key advantage lies in the differential reactivity of the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions, enabling selective and sequential functionalization. While the ether linkage presents a potential liability under harsh acidic conditions, the molecule is expected to exhibit good stability under basic, mild thermal, and standard handling conditions. The provided experimental protocols for forced degradation studies offer a robust framework for researchers to confirm these stability characteristics and to identify any potential degradation products, thereby ensuring the reliable application of this versatile compound in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-氯-4-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. qlaboratories.com [qlaboratories.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-chloro-4-fluoroanisole
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the entire laboratory workflow. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Bromo-6-chloro-4-fluoroanisole (CAS No. 886499-78-1), a halogenated aromatic compound. The procedures outlined here are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.
Hazard Assessment and Profile
Understanding the hazard profile of a compound is the foundation of its safe handling and disposal. While comprehensive toxicological data for this compound is not extensively published, we can infer its primary hazards based on its chemical structure and data from closely related halogenated anisole and aniline compounds.
The presence of bromine, chlorine, and fluorine atoms on an aromatic ring classifies this compound as a halogenated organic. Structurally similar chemicals are known to be irritants. For instance, compounds like 2-Bromo-4-chloroanisole and 2-Bromo-4-chloro-6-fluoroaniline are documented as causing skin and eye irritation, with the potential for respiratory irritation[1][2][3]. Therefore, it is imperative to treat this compound with the same level of caution.
Table 1: Inferred Hazard Profile and Recommended Precautions
| Hazard Classification | Description | Recommended PPE and Handling |
| Skin Irritant | Expected to cause skin irritation upon contact[2]. | Wear nitrile rubber gloves and a fully buttoned lab coat. Avoid prolonged or repeated contact[4][5]. |
| Eye Irritant | Expected to cause serious eye irritation[1][2]. | Use ANSI-approved chemical splash goggles. If there is a splash risk, a face shield should be worn in addition to goggles[4]. |
| Respiratory Irritant | May cause respiratory tract irritation if vapors or aerosols are inhaled[2][6]. | Always handle within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure[5][7]. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. Do not allow the product to enter drains or waterways[3][7]. | Implement containment measures for all handling and disposal procedures. Spills must be cleaned and disposed of as hazardous waste[6]. |
The Core Principle: Segregation of Halogenated Waste
The single most important principle in disposing of this compound is its strict segregation as halogenated organic waste . This is a mandate driven by regulatory, safety, and financial considerations.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates halogenated organic compounds as hazardous waste[8][9]. Improper disposal can lead to significant penalties.
-
Safety: Mixing halogenated waste with other chemical classes, such as strong acids, bases, or oxidizers, can trigger unintended and dangerous reactions[5].
-
Disposal Pathway & Cost: Halogenated waste streams are typically managed via high-temperature incineration[10]. Mixing them with non-halogenated solvents contaminates the entire volume, drastically increasing the disposal cost, as the entire mixture must then be treated as the more hazardous halogenated waste[11][12].
Step-by-Step Disposal Protocol
This protocol applies to unused product, contaminated solutions, and reaction byproducts containing this compound.
Step 1: Prepare for Waste Collection
-
Select Personal Protective Equipment (PPE): Before handling the waste, don the appropriate PPE as detailed in Table 1: a lab coat, nitrile gloves, and chemical splash goggles.
-
Choose a Waste Container: Select a clean, compatible waste container. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred for halogenated organic waste, as acids generated from slow decomposition can corrode metal cans[5][13]. The container must have a secure, tight-fitting lid.
Step 2: Collect and Contain the Waste
-
Work in a Fume Hood: All waste transfers must be performed inside a functioning chemical fume hood to prevent the release of vapors.
-
Liquid Waste: Carefully pour the liquid waste into the designated halogenated waste container using a funnel to prevent spillage on the container's exterior.
-
Solid Waste: If disposing of solid this compound, transfer it carefully into a wide-mouth container designated for solid halogenated waste.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills[13].
-
Secure the Container: Tightly close the container lid immediately after adding waste. Containers must remain closed at all times except when actively adding waste[11][14].
Step 3: Label the Waste Container
-
Proper Labeling is Crucial: Affix a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added. This is a strict regulatory requirement[11][15].
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all constituents, including "this compound" and any solvents, with their approximate percentages. Do not use abbreviations.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Step 4: Store the Waste Container
-
Designated Storage Area: Store the sealed and labeled container in a designated satellite accumulation area (SAA), such as a secondary containment bin within or under the fume hood[5][11].
-
Segregate from Incompatibles: Ensure the container is stored separately from incompatible materials, particularly acids, bases, and oxidizers[5].
Step 5: Arrange for Final Disposal
-
Contact EHS: Follow your institution's specific procedures to request a pickup of the hazardous waste. This is typically handled by your Environmental Health & Safety (EHS) department.
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain[5][7].
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: For large spills, evacuate the immediate area and alert your colleagues and supervisor.
-
Small Spills (Manageable by Trained Personnel):
-
Ensure you are wearing appropriate PPE, including double-gloving with nitrile gloves if necessary[5].
-
Contain the spill by covering it with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent[6][7][16]. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., acetone), and place the cleaning materials into the same solid waste container.
-
Label the container as "Solid Hazardous Waste" with a detailed list of contents (e.g., "Vermiculite, this compound, Acetone").
-
Arrange for disposal through your EHS department.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper handling and disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. 2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemdmart.com [chemdmart.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. epa.gov [epa.gov]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. ethz.ch [ethz.ch]
- 14. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 15. esd.uga.edu [esd.uga.edu]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
Navigating the Safe Handling of 2-Bromo-6-chloro-4-fluoroanisole: A Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
As a novel halogenated aromatic compound, 2-Bromo-6-chloro-4-fluoroanisole presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of structurally similar chemicals provides a robust framework for ensuring laboratory safety. This guide synthesizes available data to provide essential, immediate safety and logistical information, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to handle this compound responsibly, minimizing risk and ensuring the integrity of your research.
Hazard Profile: An Evidence-Based Assessment
Due to the absence of a dedicated SDS for this compound, we have extrapolated its likely hazard profile from closely related halogenated anisole and aniline derivatives. Compounds such as 2-Bromo-6-chloro-4-fluoroaniline, 2-Bromo-4-fluoroanisole, and 2-Bromo-4-chloroanisole consistently exhibit the following GHS hazard classifications:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3]
Based on this evidence, it is prudent to handle this compound as a substance that is, at a minimum, a skin and eye irritant and a potential respiratory irritant.
Core Directive: Your Personal Protective Equipment (PPE) Plan
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation.[5] Ensure gloves are appropriate for the specific solvent and have an adequate breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[5] |
Operational Protocols: From Donning to Disposal
Adherence to strict protocols is paramount for safety. The following step-by-step procedures provide a framework for safe handling.
PPE Selection and Donning Procedure
The process of selecting and putting on PPE should be methodical to ensure complete protection.
Caption: PPE Donning Workflow for Handling this compound
Safe Handling Within a Fume Hood
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation: Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Containment: Keep all containers of the chemical within the fume hood.
-
Manipulation: Perform all weighing, transferring, and mixing of the compound well within the hood to ensure vapors are captured.
-
Waste: Keep a designated, labeled waste container inside the fume hood for any contaminated disposable materials.
Doffing and Disposal of Contaminated PPE
The removal of PPE is a critical step to prevent cross-contamination.
Caption: PPE Doffing and Disposal Workflow
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion: A Commitment to Safety
While this compound is a valuable compound in research and development, its safe handling is non-negotiable. By understanding its potential hazards based on analogous compounds and rigorously adhering to the PPE and operational protocols outlined in this guide, you can create a safe and productive laboratory environment. Always prioritize consulting the specific Safety Data Sheet for any chemical before use.
References
- 1. 2-Bromo-4-fluoroanisole | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemdmart.com [chemdmart.com]
- 3. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




